AM-7209
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H41Cl2FN2O7S |
|---|---|
Molecular Weight |
747.7 g/mol |
IUPAC Name |
4-[[2-[(3R,5R,6S)-1-[(1S)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]acetyl]amino]-2-methoxybenzoic acid |
InChI |
InChI=1S/C37H41Cl2FN2O7S/c1-36(2,3)50(47,48)20-30(21-9-10-21)42-33(23-11-14-28(39)29(40)16-23)27(22-7-6-8-24(38)15-22)18-37(4,35(42)46)19-32(43)41-25-12-13-26(34(44)45)31(17-25)49-5/h6-8,11-17,21,27,30,33H,9-10,18-20H2,1-5H3,(H,41,43)(H,44,45)/t27-,30-,33-,37-/m1/s1 |
InChI Key |
QGOICCMBEDDFCI-NXQGQTBASA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H]([C@H](N(C1=O)[C@H](CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC(=C(C=C5)C(=O)O)OC |
Canonical SMILES |
CC1(CC(C(N(C1=O)C(CS(=O)(=O)C(C)(C)C)C2CC2)C3=CC(=C(C=C3)Cl)F)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC(=C(C=C5)C(=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
AM-7209: A Technical Guide to its Mechanism of Action as a Potent MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-7209 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, developed as a potential therapeutic agent in oncology. By disrupting the negative regulation of the tumor suppressor protein p53 by its E3 ubiquitin ligase, MDM2, this compound reactivates the p53 signaling pathway in cancer cells harboring wild-type TP53. This reactivation leads to cell cycle arrest, apoptosis, and potent anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction
This compound functions by directly binding to the p53-binding pocket of the MDM2 protein.[1][2] This binding competitively inhibits the interaction between MDM2 and p53, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][3] The stabilization and accumulation of p53 in the nucleus allows it to resume its role as a transcription factor, activating downstream target genes involved in cell cycle control and apoptosis.[3][4]
A noteworthy feature of this compound's binding mechanism is its ability to induce an ordering of the N-terminal "lid" region of MDM2, a feature not observed with other MDM2 inhibitors like Nutlin-3a.[3] This induced-fit mechanism is thought to contribute to the high binding affinity and potency of this compound.[3]
Signaling Pathway
The primary signaling pathway affected by this compound is the p53 tumor suppressor pathway. The mechanism is initiated by the direct binding of this compound to MDM2, which liberates p53 from its negative regulator.
Caption: p53 signaling pathway activation by this compound.
Quantitative Pharmacological Data
The potency of this compound has been characterized through various biochemical and cell-based assays.
| Parameter | Value | Assay | Cell Line/System | Reference |
| Kd | 38 pM | Isothermal Titration Calorimetry (ITC) Competition | Recombinant MDM2 protein | [1][2] |
| IC50 | < 0.1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | Biochemical assay | [4] |
| IC50 | 1.6 nM | EdU Cell Proliferation | SJSA-1 (osteosarcoma) | [1][2] |
| ED50 | 2.6 mg/kg (QD) | In vivo anti-tumor activity | SJSA-1 xenograft model | [1][2] |
| ED50 | 10 mg/kg (QD) | In vivo anti-tumor activity | HCT-116 xenograft model | [1] |
Experimental Protocols and Workflows
The characterization of this compound involved a series of key experiments to determine its binding affinity, cellular activity, and in vivo efficacy.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Isothermal Titration Calorimetry (ITC) Competition Assay
This assay was employed to determine the binding affinity (Kd) of this compound to MDM2 due to its high potency, which makes direct titration challenging.[2]
-
Instrumentation: iTC-200 unit (GE Healthcare).[2]
-
Cell Contents: 8–10 µM of MDM2 protein and 12–80 µM of a weak MDM2 inhibitor with a known affinity.[2]
-
Syringe Contents: 90–100 µM of this compound.[2]
-
Buffer: 1.06 mM KH2PO4, 2.96 mM Na2HPO4, 155 mM NaCl, 0.7 mM TCEP (tris(2-carboxyethyl)phosphine), and 2.5% DMSO.[2]
-
Temperature: 25 °C.[2]
-
Procedure: A displacement titration was performed by titrating this compound into the cell containing the pre-formed MDM2-weak inhibitor complex. The resulting data was analyzed to calculate the Kd of this compound.[2]
EdU Cell Proliferation Assay
This assay measured the effect of this compound on the proliferation of the MDM2-amplified SJSA-1 osteosarcoma cell line.[2]
-
Cell Seeding: SJSA-1 cells were seeded in 384-well plates.[2]
-
Compound Treatment: Cells were treated with this compound for 16 hours in the presence of 10% human serum.[2]
-
EdU Labeling: 5-ethynyl-2´-deoxyuridine (EdU) was added to a final concentration of 10 µM and incubated for 1 hour.[2]
-
Fixation and Permeabilization: Cells were fixed with 4% formaldehyde and permeabilized with 0.1% Triton-X 100.[2]
-
Detection: The incorporated EdU was detected using the Click-iT® EdU assay kit (Invitrogen, #C10357) according to the manufacturer's instructions, with volumes adjusted for a 384-well format.[2]
-
Data Analysis: The IC50 value was determined from the dose-response curve.[2]
In Vivo Tumor Xenograft Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models using SJSA-1 (MDM2-amplified) and HCT-116 (p53 wild-type) human cancer cell lines.[1]
-
Animal Model: Nude mice.[1]
-
Tumor Implantation: SJSA-1 or HCT-116 cells were implanted subcutaneously.[1]
-
Treatment: Once tumors reached a specified size, mice were treated with this compound orally, once daily (QD).[1]
-
Endpoint: Tumor growth was monitored, and the effective dose 50 (ED50) was calculated based on the dose-dependent reduction in tumor growth.[1] In the HCT-116 model, 100% tumor growth inhibition was observed at a dose of 100 mg/kg QD with no significant body weight loss.[1]
Conclusion
This compound is a potent and selective inhibitor of the MDM2-p53 interaction with a well-defined mechanism of action. By preventing p53 degradation, it effectively reactivates the p53 signaling pathway, leading to robust anti-proliferative and pro-apoptotic effects in cancer cells with wild-type p53. The comprehensive in vitro and in vivo data underscore its potential as a targeted therapeutic agent in oncology. This technical guide provides a foundational understanding of the preclinical pharmacological profile of this compound for the scientific community.
References
AM-7209 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of AM-7209, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. This compound emerged from extensive optimization of a piperidinone scaffold, demonstrating significant improvements in potency and pharmacokinetic properties, culminating in robust in vivo antitumor activity. This document provides a comprehensive overview of the SAR data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Core Structure-Activity Relationship Insights
This compound was developed through a structure-based rational design approach, building upon the piperidinone inhibitor AMG 232.[1] The key modification in the development of this compound was the replacement of a carboxylic acid moiety with a 4-amidobenzoic acid group.[1] This strategic change led to a significant enhancement in binding affinity and cellular potency.
The SAR studies revealed several key structural features crucial for potent MDM2 inhibition:
-
Piperidinone Scaffold: This core structure serves as a rigid framework to orient the key pharmacophoric elements into the binding pockets of MDM2.
-
4-Amidobenzoic Acid: This group forms critical hydrogen bonding interactions within the MDM2 protein, significantly enhancing binding affinity compared to the carboxylic acid in its predecessor, AMG 232.[1]
-
Cyclopropyl Group: The substitution of an isopropyl group with a cyclopropyl group was found to improve interactions with the Phe19 pocket of MDM2.
-
Butylsulfonyl Group: Replacement of the isopropylsulfonyl group with a butylsulfonyl moiety also contributed to the overall improvement in potency.
These modifications collectively resulted in this compound (also referred to as compound 25 in some literature), a molecule with picomolar binding affinity to MDM2 and low nanomolar cellular activity.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for this compound and its precursor, AMG 232, highlighting the impact of the structural modifications on their biological activity.
| Compound | Modification from AMG 232 | MDM2 Binding Affinity (K D ) | Cellular Potency (SJSA-1 EdU IC 50 ) | in vivo Antitumor Efficacy (SJSA-1 Xenograft ED 50 ) | in vivo Antitumor Efficacy (HCT-116 Xenograft ED 50 ) |
| AMG 232 | - | - | 9.2 nM | - | - |
| This compound | Carboxylic acid replaced with 4-amidobenzoic acid | 38 pM | 1.6 nM | 2.6 mg/kg QD | 10 mg/kg QD |
Data compiled from multiple sources.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of this compound are provided below.
Isothermal Titration Calorimetry (ITC) for MDM2 Binding Affinity
Objective: To determine the dissociation constant (K D ) of this compound for the MDM2 protein.
Methodology:
-
Protein and Compound Preparation: Recombinant human MDM2 protein is purified and dialyzed against the ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP). This compound is dissolved in a matching buffer, with a small percentage of DMSO if necessary for solubility, ensuring the final DMSO concentration is identical in both the protein and compound solutions to minimize artifacts.
-
ITC Instrument Setup: An isothermal titration calorimeter is thoroughly cleaned and equilibrated at the desired experimental temperature (e.g., 25°C).
-
Loading the Sample Cell and Syringe: The sample cell is loaded with a solution of MDM2 protein at a concentration typically 10-20 times the expected K D . The injection syringe is filled with a solution of this compound at a concentration 10-15 times that of the protein in the cell.
-
Titration: A series of small, precise injections of the this compound solution from the syringe into the sample cell are performed. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the thermodynamic parameters, including the dissociation constant (K D ), binding enthalpy (ΔH), and stoichiometry (n).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction
Objective: To measure the ability of this compound to disrupt the interaction between p53 and MDM2 in a biochemical assay.
Methodology:
-
Reagent Preparation:
-
GST-tagged human MDM2 protein.
-
Biotinylated p53-derived peptide.
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-XL665 (acceptor fluorophore).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
This compound is serially diluted in the assay buffer to create a range of test concentrations.
-
In a low-volume 384-well plate, the test compound dilutions, GST-MDM2, and biotin-p53 are added and incubated for a defined period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.
-
A pre-mixed solution of the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) is then added to each well.
-
The plate is incubated for a further period (e.g., 1-4 hours) at room temperature, protected from light.
-
-
Signal Detection: The HTRF signal is read on a compatible plate reader. The reader excites the donor fluorophore at 337 nm and measures the emission from both the donor (at 620 nm) and the acceptor (at 665 nm).
-
Data Analysis: The ratio of the acceptor to donor emission signals is calculated and plotted against the logarithm of the inhibitor concentration. The IC 50 value, representing the concentration of this compound that inhibits 50% of the p53-MDM2 interaction, is determined by fitting the data to a sigmoidal dose-response curve.
EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation (IC 50 ) in a cancer cell line (e.g., SJSA-1).
Methodology:
-
Cell Culture and Treatment:
-
SJSA-1 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
EdU Labeling:
-
Following the treatment period, EdU is added to the cell culture medium at a final concentration of 10 µM and incubated for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
-
Cell Fixation and Permeabilization:
-
The cells are washed with PBS and then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
After fixation, the cells are permeabilized with a solution of 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
A "click" reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent (e.g., sodium ascorbate) is prepared.
-
The permeabilized cells are incubated with the click reaction cocktail for 30 minutes at room temperature, protected from light. This reaction covalently links the fluorescent azide to the alkyne group of the incorporated EdU.
-
-
DNA Staining and Imaging:
-
The cells are washed to remove the reaction cocktail.
-
The cell nuclei are counterstained with a DNA dye such as Hoechst 33342.
-
The plate is imaged using a high-content imaging system or a fluorescence microscope.
-
-
Data Analysis:
-
Image analysis software is used to quantify the number of EdU-positive cells (proliferating cells) and the total number of cells (Hoechst-stained nuclei).
-
The percentage of EdU-positive cells is plotted against the logarithm of the this compound concentration, and the IC 50 value is determined by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: A generalized workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Logical relationship illustrating the evolution from AMG 232 to this compound.
References
AM-7209: A Technical Overview of a Potent and Selective MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-7209 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction, developed by Amgen.[1][2] It emerged from a structure-based drug design program aimed at improving the potency and pharmacokinetic properties of its predecessor, AMG 232. By disrupting the binding of MDM2 to the tumor suppressor protein p53, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical development of this compound.
Core Data Summary
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (KD) | 38 pM | Isothermal Titration Calorimetry (ITC) competition assay | [1][2][3][4] |
| Cellular Potency (IC50) | 1.6 nM | SJSA-1 EdU incorporation assay | [1][2][3][4] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Efficacy (ED50) | Dosing Schedule | Reference |
| SJSA-1 Osteosarcoma | 2.6 mg/kg | Once daily (QD) | [1][2][3][4] |
| HCT-116 Colorectal Carcinoma | 10 mg/kg | Once daily (QD) | [1][2][3][4] |
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound functions by inhibiting the interaction between MDM2 and p53. In normal cells, MDM2 acts as a key negative regulator of p53 by binding to it and promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. This compound binds to the p53-binding pocket of MDM2, preventing this interaction and thereby stabilizing and activating p53. This leads to the transcription of p53 target genes, such as p21, which induces cell cycle arrest, and PUMA, which promotes apoptosis.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Competition Assay
This assay was utilized to determine the binding affinity of this compound to the MDM2 protein.
Methodology:
-
An iTC-200 unit (GE Healthcare) was used for the displacement titration.
-
The cell was loaded with 8–10 µM of MDM2 and 12–80 µM of a weak MDM2 inhibitor with a predetermined affinity.
-
The titrating syringe was loaded with 90–100 µM of this compound.
-
Titrations were performed at 25 °C in a buffer solution of 1.06 mM KH2PO4, 2.96 mM Na2HPO4, 155 mM NaCl, and 0.7 mM TCEP, containing 2.5% DMSO.
-
A total of 18 injections were typically performed with a 4-second duration and 150-second spacing.
-
Data were analyzed using Microcal Origin software and fitted to a single-site binding model to determine the apparent affinity.[5]
SJSA-1 Cell Proliferation Assay (Click-iT EdU HCS assay)
This assay measured the antiproliferative activity of this compound in the SJSA-1 osteosarcoma cell line, which has MDM2 gene amplification.
Methodology:
-
SJSA-1 cells were plated at a density of 2.8 × 10³ cells/well in 384-well plates and cultured for 24 hours.
-
Cells were treated with serially diluted this compound for 16 hours in the presence of 10% human serum.
-
Following treatment, cells were labeled with EdU (5-ethynyl-2'-deoxyuridine).
-
Cells were then fixed, permeabilized, and stained using the Click-iT reaction buffer and a nuclear stain.
-
Imaging was performed using the Opera High Content Screening System (Perkin Elmer).
-
The percentage of EdU incorporation was calculated to determine IC₅₀ values using a four-parameter logistical (4PL) Hill model.
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in mouse xenograft models.
Methodology:
-
All animal experiments were conducted in accordance with the guidelines of the Amgen Animal Care and Use Committee.
-
Studies utilized 4-6 week old female athymic nude mice.
-
For the SJSA-1 pharmacodynamic assay, mice were implanted with tumors and randomized into groups.
-
Each group was dosed once daily (QD) with this compound or vehicle control orally (p.o.) at varying concentrations.
-
At selected time points, tumors and plasma were harvested for pharmacodynamic (p21 mRNA levels) and pharmacokinetic analysis, respectively.[5]
Clinical Development Context: The Story of AMG 232
While this compound demonstrated impressive preclinical properties, its predecessor, AMG 232 (also known as KRT-232), is the molecule that has advanced into clinical trials.[2] Understanding the clinical development of AMG 232 provides valuable context for the potential of MDM2-p53 inhibitors.
AMG 232 has been evaluated in a Phase 1 study in patients with advanced p53 wild-type solid tumors or multiple myeloma (NCT01723020).[1][6] The study found that AMG 232 had an acceptable safety profile and dose-proportional pharmacokinetics.[7] While no objective responses were observed, stable disease was noted in patients with several tumor types.[7] The most common adverse events were gastrointestinal and hematological toxicities.[3]
Further clinical investigations of AMG 232 have been initiated in combination with other agents in various cancers, including a study in combination with carfilzomib, lenalidomide, and dexamethasone for relapsed multiple myeloma.[8]
Conclusion
This compound is a highly potent and selective inhibitor of the MDM2-p53 interaction with significant preclinical antitumor activity. Its discovery highlights the success of structure-based drug design in optimizing potency and pharmacokinetic properties. While this compound itself has not progressed to clinical trials, the clinical development of its predecessor, AMG 232, underscores the therapeutic potential of targeting the MDM2-p53 pathway in cancer. The data and experimental protocols summarized in this document provide a comprehensive technical foundation for researchers and drug developers working in this area.
References
- 1. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 2. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. A Phase 1 Study Evaluating AMG 232 in Advanced Solid Tumors or Multiple Myeloma [ctv.veeva.com]
- 7. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
AM-7209: A Piperidinone-Based MDM2 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of AM-7209, a potent and selective piperidinone inhibitor of the MDM2-p53 protein-protein interaction. Developed as a potential therapeutic agent for cancers retaining wild-type p53, this compound has demonstrated significant preclinical activity. This document details the mechanism of action, quantitative biochemical and cellular potency, pharmacokinetic properties, and in vivo efficacy of this compound. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the relevant signaling pathway and experimental workflows to facilitate further research and development in the field of oncology.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation. These responses can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. In many human cancers where the TP53 gene is not mutated, the function of the p53 protein is often abrogated by its negative regulator, the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog). MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. The overexpression of MDM2 is a common oncogenic event, making the disruption of the MDM2-p53 interaction a compelling therapeutic strategy for reactivating p53 function in cancer cells.
This compound is a second-generation piperidinone-based small molecule inhibitor designed to block the MDM2-p53 interaction with high affinity and selectivity. It is a derivative of AMG 232, another potent MDM2 inhibitor that has been evaluated in clinical trials. This compound features structural modifications, including the replacement of a carboxylic acid with a 4-amidobenzoic acid, which confer improved potency and distinct pharmacokinetic properties. This guide serves as a technical resource for researchers and drug developers interested in the preclinical profile and experimental evaluation of this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a comparative overview of its biochemical affinity, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Potency of this compound
| Assay | Parameter | Value | Cell Line/System | Reference |
| Isothermal Titration Calorimetry (ITC) Competition | KD | 38 pM | Recombinant MDM2 protein | [1][2] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 0.1 nM | Biochemical assay | [3] |
| SJSA-1 EdU Cell Proliferation | IC50 | 1.6 nM | SJSA-1 (Osteosarcoma) | [1][2][3] |
| HCT-116 Cell Proliferation | IC50 | Not explicitly stated, but selective for wild-type p53 | HCT-116 (Colorectal Carcinoma) | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Parameter | Value | Dosing Schedule | Reference |
| SJSA-1 Osteosarcoma | ED50 | 2.6 mg/kg | Once daily (QD) | [1][2][3] |
| HCT-116 Colorectal Carcinoma | ED50 | 10 mg/kg | Once daily (QD) | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on published information and standard laboratory practices.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the inhibition of the MDM2-p53 interaction in a biochemical setting.
Materials:
-
Recombinant GST-tagged MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound or other test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing GST-MDM2 and biotin-p53 peptide to each well. The final concentrations should be optimized to be at or below the KD of the interaction to ensure assay sensitivity.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 4 µL of a solution containing the Eu-anti-GST antibody and Streptavidin-XL665 to each well.
-
Incubate the plate at room temperature for 3-18 hours in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) Competition Assay
ITC is employed to determine the binding affinity (KD) of this compound to MDM2 through a competition experiment, which is necessary for very high-affinity binders.
Materials:
-
Recombinant MDM2 protein
-
This compound
-
A weakly binding ligand for MDM2 with a known KD
-
ITC buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% DMSO)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of MDM2 and the weak binding ligand in the ITC cell. The concentration of the weak binder should be sufficient to partially saturate the MDM2 binding sites.
-
Load a solution of this compound into the injection syringe at a concentration approximately 10-20 times that of the MDM2 in the cell.
-
Perform a series of injections of this compound into the MDM2 solution while monitoring the heat change.
-
The high-affinity this compound will displace the weakly bound ligand, generating a binding isotherm.
-
Analyze the data using the instrument's software with a competition binding model to determine the KD of this compound.
EdU Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
SJSA-1 or HCT-116 cells
-
Complete cell culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Click-iT® EdU assay kit (or equivalent) with a fluorescent azide
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
96-well black, clear-bottom plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed SJSA-1 or HCT-116 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for an additional 2-4 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Perform the Click-iT® reaction by adding the reaction cocktail containing the fluorescent azide to the cells and incubating for 30 minutes in the dark.
-
Wash the cells and counterstain the nuclei with Hoechst 33342 or DAPI.
-
Image the plate using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive) to determine the IC50 for cell proliferation.
In Vivo Xenograft Models
These models are used to assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Female athymic nude or SCID mice
-
SJSA-1 or HCT-116 cells
-
Matrigel
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant SJSA-1 or HCT-116 cells mixed with Matrigel into the flank of the mice.[2][4]
-
Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally, once daily (QD), at various doses.
-
Measure tumor volume with calipers and body weight twice weekly.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., p21 expression).
-
Calculate the tumor growth inhibition (TGI) and determine the ED50 (the dose required to achieve 50% of the maximal effect).
Mandatory Visualization
The following diagrams illustrate the signaling pathway of MDM2-p53 and the experimental workflow for evaluating this compound.
References
AM-7209: A High-Afinity Inhibitor of the MDM2-p53 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AM-7209, a potent and selective small-molecule inhibitor, to the Murine Double Minute 2 (MDM2) protein. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and related fields. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathway associated with this compound's mechanism of action.
Core Executive Summary
This compound is a highly potent and selective inhibitor of the MDM2-p53 protein-protein interaction, demonstrating a dissociation constant (Kd) of 38 pM.[1][2] Developed as a modification of its predecessor, AMG 232, this compound exhibits improved potency and favorable pharmacokinetic properties.[2] Its mechanism of action revolves around the disruption of the MDM2-p53 interaction, which leads to the reactivation of the p53 tumor suppressor pathway. This guide will delve into the specifics of its binding characteristics and the experimental procedures used to elucidate them.
Quantitative Binding Affinity Data
The binding affinity of this compound for the MDM2 protein has been rigorously quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Kd (Dissociation Constant) | 38 pM | Isothermal Titration Calorimetry (ITC) competition assay | [1][2] |
| IC50 (Half-maximal inhibitory concentration) | 1.6 nM | SJSA-1 osteosarcoma cell line (EdU incorporation assay) | [1][2] |
| HTRF IC50 | < 0.1 nM | Homogeneous Time-Resolved Fluorescence assay | [3] |
Signaling Pathway and Mechanism of Action
This compound targets a critical interaction in oncology: the regulation of the p53 tumor suppressor by its primary negative regulator, MDM2.[4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis.[5] this compound, by binding to MDM2 with high affinity, competitively inhibits the binding of p53 to MDM2. This restores the transcriptional activity of p53, leading to the upregulation of its target genes and subsequent anti-tumor effects.
References
An In-depth Technical Guide to AM-7209: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-7209 is a highly potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. It emerged from the optimization of the piperidinone-based inhibitor AMG 232, demonstrating significantly improved potency and distinct pharmacokinetic properties. By effectively blocking the interaction between MDM2 and p53, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and key experimental methodologies related to this compound.
Chemical Properties
This compound is a synthetic organic compound belonging to the piperidinone class of molecules. Its chemical structure, molecular formula, and other key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 4-((2R,3R,5S,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(cyclopropanesulfonyl)-2-methylpropyl)-3-methyl-2-oxopiperidine-3-carboxamido)benzoic acid |
| CAS Number | 1627503-67-4 |
| PubChem CID | 77930043 |
| Molecular Formula | C35H37Cl2N3O6S |
| Molecular Weight | 714.6 g/mol |
Physicochemical Properties
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from the core piperidinone scaffold. The following is a detailed description of the synthetic route, adapted from the supplementary information of the primary publication.
Experimental Protocol: Synthesis of 4-(((2R,3R,5S,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(cyclopropanesulfonyl)-2-methylpropyl)-3-methyl-2-oxopiperidin-3-yl)formamido)benzoic acid (this compound)
A detailed, step-by-step experimental protocol for the synthesis of this compound is proprietary and not fully disclosed in the available literature. The synthesis involves the modification of its predecessor, AMG 232. The key transformation is the replacement of the carboxylic acid moiety in AMG 232 with a 4-amidobenzoic acid group. This is typically achieved through an amide coupling reaction between the corresponding piperidinone amine precursor and 4-(alkoxycarbonyl)benzoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.
A generalized synthetic workflow for the formation of the amide bond is depicted below.
AM-7209: A Technical Guide to p53 Pathway Activation for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AM-7209, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document details the mechanism of action, quantitative biochemical and cellular potency, and key experimental protocols for researchers investigating p53 pathway activation.
Introduction to p53 and the Role of MDM2
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[1] Its pivotal role has earned it the moniker "the guardian of the genome."[2] In many cancers where p53 is not mutated, its function is often abrogated by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[2][3] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thereby suppressing its tumor-suppressive functions.[1] The inhibition of the MDM2-p53 interaction is a validated therapeutic strategy to reactivate p53 in cancer cells with wild-type p53.[3][4]
This compound: A Potent MDM2-p53 Interaction Inhibitor
This compound is a highly potent and selective 4-amidobenzoic acid-based inhibitor of the MDM2-p53 interaction.[5][6] It was developed through structure-based rational design and demonstrates significant antitumor activity in preclinical models.[5][6] this compound binds to MDM2 in the p53-binding pocket, effectively blocking the interaction and leading to the stabilization and activation of p53. This activation of the p53 pathway can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, showcasing its high potency and efficacy in both biochemical and cellular assays, as well as in in-vivo models.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | Value | Cell Line/Conditions |
| Isothermal Titration Calorimetry (ITC) Competition | Kd | 38 pM | N/A |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 0.1 nM | N/A |
| SJSA-1 EdU Proliferation Assay | IC50 | 1.6 nM | SJSA-1 osteosarcoma |
Data sourced from multiple studies.[2][5][6]
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Parameter | Value | Dosing Schedule |
| SJSA-1 Osteosarcoma | ED50 | 2.6 mg/kg | Once daily (QD) |
| HCT-116 Colorectal Carcinoma | ED50 | 10 mg/kg | Once daily (QD) |
Data sourced from a key discovery publication.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This assay quantitatively measures the inhibition of the MDM2-p53 interaction by a test compound.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of GST-MDM2 and biotin-p53 to each well of the microplate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Add a mixture of Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 to each well.
-
Incubate the plate for another period (e.g., 1-4 hours) to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics (kon and koff) of this compound to MDM2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
GST-tagged human MDM2 protein
-
Anti-GST antibody for capture
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Immobilize the anti-GST antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Inject GST-MDM2 over the surface to be captured by the immobilized antibody. A reference flow cell should be prepared with the antibody but without MDM2.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the captured MDM2 and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte and captured MDM2.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
SJSA-1 Osteosarcoma Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound. The SJSA-1 cell line is characterized by MDM2 amplification and wild-type p53.[8][9]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
SJSA-1 cells
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture SJSA-1 cells to the desired number.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or vehicle control to the respective groups, typically via oral gavage, on a defined schedule (e.g., once daily).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) and determine the effective dose (ED50).
Visualizations
The following diagrams illustrate the p53 signaling pathway and a general workflow for the investigation of a p53-activating compound like this compound.
Caption: The p53 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for the development of a p53-MDM2 inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The Tumor Suppressor p53: From Structures to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound |CAS:1623432-51-8 Probechem Biochemicals [probechem.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
Preclinical Pharmacology of AM-7209: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of AM-7209, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. The information presented herein is compiled from publicly available scientific literature, offering a comprehensive resource for professionals in oncology research and drug development.
Core Mechanism of Action
This compound is a piperidinone derivative that functions by disrupting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1][2] In many human cancers with wild-type TP53, the function of the p53 protein is suppressed by the overexpression of its negative regulator, MDM2. By binding to a hydrophobic pocket on MDM2, this compound blocks the p53-MDM2 interaction, leading to the stabilization and activation of p53.[2] This activation of the p53 pathway can result in cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor growth.[2]
Signaling Pathway
Caption: MDM2-p53 signaling and the inhibitory action of this compound.
Quantitative In Vitro Pharmacology
This compound demonstrates high potency in various in vitro assays, confirming its strong affinity for MDM2 and its cellular activity in p53 wild-type cancer cell lines.
| Assay Type | Metric | Value | Cell Line/System | Reference |
| Isothermal Titration Calorimetry (ITC) Competition | KD | 38 pM | Purified Proteins | [1][3] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 0.1 nM | Biochemical Assay | [2] |
| Cell Proliferation (EdU Incorporation) | IC50 | 1.6 nM | SJSA-1 (Osteosarcoma) | [1][2][3] |
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in xenograft models of human cancers, demonstrating significant, dose-dependent tumor growth inhibition.
| Animal Model | Tumor Type | Metric | Value | Dosing Schedule | Reference |
| Nude Mice | SJSA-1 Osteosarcoma Xenograft | ED50 | 2.6 mg/kg | Once Daily (QD) | [1][2][3] |
| Nude Mice | HCT-116 Colorectal Carcinoma Xenograft | ED50 | 10 mg/kg | Once Daily (QD) | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on the supplementary information from the primary publication.[4]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the inhibition of the MDM2-p53 interaction.
Caption: Workflow for the HTRF-based MDM2-p53 interaction assay.
Protocol:
-
Compound Preparation: A 1.5 mM stock of this compound is serially diluted in DMSO for 22 points.[4]
-
Reaction Setup: 1 µL of the diluted compound is transferred to a 384-well white OptiPlate. 9 µL of reaction buffer (1.06 mM KH2PO4, 2.96 mM Na2HPO4, 0.155 M NaCl, 0.1% BSA, 1 mM DTT) is added.[4]
-
MDM2 Addition: 10 µL of 1 nM GST-tagged human MDM2 (amino acids 1-188) is dispensed into the plate and incubated with the compound for 20 minutes.[4]
-
p53 Addition: 20 µL of 1.25 nM biotinylated human p53 (amino acids 1-83) is added, and the mixture is incubated for 60 minutes.[4]
-
Detection: 10 µL of a detection mixture containing 1 nM SA-Xlent (streptavidin-cryptate), 3 nM Europium-labeled anti-GST antibody, and 0.5 M KF is added.[4]
-
Final Incubation and Reading: The plate is incubated for 18 hours before being read on an Envision plate reader. The ratio of emissions at 665 nm and 615 nm is used to determine the degree of interaction inhibition.[4]
Isothermal Titration Calorimetry (ITC) Competition Assay
This biophysical assay measures the binding affinity (KD) of this compound to MDM2 through a displacement titration method.[4]
Protocol:
-
Sample Preparation: The ITC cell is loaded with 8–10 µM of MDM2 and 12–80 µM of a weak, known MDM2 inhibitor in a buffer of 1.06 mM KH2PO4, 2.96 mM Na2HPO4, 155 mM NaCl, and 0.7 mM TCEP, containing 2.5% DMSO.[4]
-
Titrant Preparation: The titrating syringe is loaded with 90–100 µM of this compound.[4]
-
Titration: The titration is performed at 25 °C using an iTC-200 unit.[4] The potent compound (this compound) displaces the weaker ligand, and the resulting heat change is measured to determine the binding affinity.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in immunodeficient mice bearing human tumor xenografts.
Caption: General workflow for in vivo efficacy studies in xenograft models.
Protocol (General):
-
Cell Implantation: Human cancer cells (e.g., SJSA-1 or HCT-116) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Group Randomization: Mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered, typically via oral gavage, on a specified schedule (e.g., once daily).[1]
-
Monitoring: Tumor volumes and animal body weights are measured regularly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the extent of tumor growth inhibition is calculated relative to the vehicle control group to determine metrics like the effective dose (ED50).[1]
Pharmacokinetics and Metabolism
This compound was designed to have remarkable pharmacokinetic properties.[1][2] Studies in cryopreserved hepatocytes from various species (mouse, rat, dog, cynomolgus monkey, and human) were conducted to profile its metabolism.[4] The replacement of a carboxylic acid in a predecessor compound (AMG 232) with a 4-amidobenzoic acid in this compound resulted in distinct mechanisms of elimination.[1][2]
Hepatocyte Incubation Protocol:
-
Incubation: this compound (10 µM) is incubated with cryopreserved hepatocytes (1 million cells/mL) for 2 hours.[4]
-
Protein Precipitation: The reaction is quenched by adding a 3-fold volume of acetonitrile.[4]
-
Sample Preparation: The mixture is vortexed and centrifuged. The supernatant is dried under nitrogen and reconstituted in 50% acetonitrile/water with 0.1% formic acid.[4]
-
Analysis: Samples are analyzed by LC/MS to identify and quantify metabolites.[4]
This guide provides a foundational understanding of the preclinical data supporting this compound. For complete and detailed information, readers are encouraged to consult the primary scientific publications.
References
AM-7209: A Technical Guide to a Potent MDM2-p53 Interaction Inhibitor
This technical guide provides an in-depth overview of AM-7209, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. Developed as a promising candidate for cancer therapy, this compound's mechanism of action involves the reactivation of the p53 tumor suppressor pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its molecular characteristics, biological activity, and the experimental methodologies used for its evaluation.
Core Molecular Features
This compound is a piperidinone derivative that was discovered through structure-based rational drug design. It is a modification of the earlier compound AMG 232, where a carboxylic acid group was replaced with a 4-amidobenzoic acid moiety, leading to improved potency and pharmacokinetic properties.[1]
Molecular Formula: C33H36Cl2FN3O4
Molecular Structure:
Quantitative Biological Activity
This compound exhibits high potency in inhibiting the MDM2-p53 interaction and demonstrates significant anti-proliferative activity in cancer cell lines with wild-type p53. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions |
| K D | 38 pM | Isothermal Titration Calorimetry (ITC) competition assay |
| IC 50 | 1.6 nM | SJSA-1 EdU incorporation assay |
Table 1: In Vitro Potency of this compound[1]
| Xenograft Model | Dose and Schedule | Efficacy (ED 50 ) |
| SJSA-1 (osteosarcoma) | Once daily (QD) oral gavage | 2.6 mg/kg |
| HCT-116 (colorectal carcinoma) | Once daily (QD) oral gavage | 10 mg/kg |
Table 2: In Vivo Antitumor Activity of this compound[1]
Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to excessive p53 destruction and allowing cancer cells to evade apoptosis. By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and accumulation of p53. This, in turn, activates downstream p53 target genes involved in cell cycle arrest and apoptosis, ultimately leading to tumor growth inhibition.
References
Investigating the Selectivity of AM-7209 for MDM2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of AM-7209, a potent small-molecule inhibitor of the MDM2-p53 interaction. This document details the quantitative binding data, experimental methodologies, and relevant biological pathways to offer a thorough resource for researchers in oncology and drug discovery.
Introduction to the p53-MDM2 Axis and the Role of this compound
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also directly inhibiting its transcriptional activity.[2] In many human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2. Therefore, inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.
This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[2] It is a 4-amidobenzoic acid derivative of the piperidinone class of MDM2 inhibitors, which includes the clinical candidate AMG-232.[2] this compound binds to the p53-binding pocket on MDM2, preventing the interaction between the two proteins and leading to the stabilization and activation of p53.
A critical aspect of developing MDM2 inhibitors is their selectivity, particularly against the closely related homolog, MDMX (also known as MDM4). While MDM2 and MDMX share structural homology in their p53-binding domains, their functions are not entirely redundant. High selectivity for MDM2 over MDMX is often a key objective in the development of this class of inhibitors.
Quantitative Analysis of this compound Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to MDM2. The selectivity of this compound for MDM2 over MDMX is a key characteristic, as its predecessor, AMG-232, has been shown to have no significant activity against MDMX.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | MDM2 | Isothermal Titration Calorimetry (ITC) Competition | KD | 38 pM | [2] |
| This compound | MDM2 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | < 0.1 nM | [3] |
| This compound | MDM2 (in SJSA-1 cells) | EdU Cell Proliferation Assay | IC50 | 1.6 nM | [2] |
| AMG-232 | MDM2 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 0.6 nM | [4] |
| AMG-232 | MDM2 | Surface Plasmon Resonance (SPR) | KD | 0.045 nM | [4] |
| AMG-232 | MDMX | Homogeneous Time-Resolved Fluorescence (HTRF) | Inhibition | No inhibition up to 10 µM | [4] |
Table 1: Quantitative binding data for this compound and the related compound AMG-232.
Signaling Pathway and Mechanism of Action
This compound acts by disrupting the p53-MDM2 autoregulatory feedback loop. The following diagram illustrates this pathway and the intervention point of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the selectivity of this compound are provided below.
Isothermal Titration Calorimetry (ITC) Competition Assay
Objective: To determine the dissociation constant (KD) of this compound for MDM2.
Methodology:
-
Protein and Compound Preparation: Recombinant human MDM2 protein is purified. This compound and a weaker, known MDM2 inhibitor are dissolved in a suitable buffer (e.g., phosphate buffer with NaCl and a reducing agent like TCEP) containing a small percentage of DMSO to ensure solubility.
-
ITC Instrument Setup: An isothermal titration calorimeter is equilibrated at a constant temperature (e.g., 25°C).
-
Competition Assay:
-
The sample cell is loaded with a solution containing a known concentration of MDM2 and the weak inhibitor.
-
The titration syringe is loaded with a higher concentration of this compound.
-
-
Titration: A series of small, precise injections of the this compound solution are made into the sample cell. The heat change associated with the displacement of the weak inhibitor by this compound is measured after each injection.
-
Data Analysis: The resulting thermogram is analyzed using specialized software to fit a binding model and determine the KD of this compound for MDM2.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for the MDM2-p53 interaction.
Methodology:
-
Reagents:
-
GST-tagged human MDM2 protein.
-
Biotinylated p53-derived peptide.
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-XL665 (acceptor fluorophore).
-
Assay buffer.
-
-
Assay Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
In a microplate, the diluted this compound is incubated with GST-MDM2 and the biotinylated p53 peptide.
-
The HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) are added.
-
-
Measurement: After incubation, the plate is read on an HTRF-compatible microplate reader. The reader excites the donor fluorophore at 320 nm and measures the emission at 620 nm (from the donor) and 665 nm (from the acceptor).
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. This ratio is proportional to the amount of MDM2-p53 interaction. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (EdU Incorporation)
Objective: To determine the IC50 of this compound for inhibiting the proliferation of cancer cells in a p53-dependent manner.
Methodology:
-
Cell Culture: A p53 wild-type cancer cell line (e.g., SJSA-1, which has MDM2 amplification) is cultured in appropriate media.
-
Compound Treatment: Cells are seeded in microplates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the cell culture medium. Proliferating cells incorporate EdU into their newly synthesized DNA.
-
Detection:
-
Cells are fixed and permeabilized.
-
A click chemistry reaction is used to attach a fluorescent dye to the incorporated EdU.
-
The cell nuclei are counterstained with a DNA stain (e.g., Hoechst 33342).
-
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. The percentage of EdU-positive cells is quantified. The IC50 value is calculated by plotting the percentage of proliferating cells against the logarithm of the this compound concentration.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel MDM2 inhibitor like this compound.
Conclusion
This compound is a highly potent inhibitor of the MDM2-p53 interaction with picomolar affinity for MDM2. Based on the data from its closely related analog, AMG-232, this compound is expected to exhibit exceptional selectivity for MDM2 over MDMX. This high selectivity, combined with its potent cellular activity in p53 wild-type cancer cell lines, underscores its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel MDM2 inhibitors.
References
Methodological & Application
AM-7209 Protocol for In Vitro Cell Proliferation Assay
Application Note
Introduction
AM-7209 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, this compound stabilizes p53, leading to the activation of downstream pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This application note provides detailed protocols for assessing the in vitro cell proliferation effects of this compound using common cell-based assays.
Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][2] The accumulation of p53 protein activates the transcription of target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest. The restoration of p53 tumor suppressor activity ultimately leads to the inhibition of cell proliferation and induction of apoptosis in p53 wild-type cancer cells.[1][4]
Signaling Pathway
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The potency of this compound has been evaluated in various biochemical and cell-based assays. The following table summarizes key quantitative data.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Click-iT EdU High Content Screening | SJSA-1 | IC50 | 1.6 nM | [1][2][5] |
| Isothermal Titration Calorimetry (ITC) Competition | - | KD | 38 pM | [1][2] |
| HTRF Biochemical Assay | - | IC50 | < 0.1 nM | [1] |
Experimental Protocols
Detailed methodologies for assessing the in vitro effects of this compound on cell proliferation are provided below.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay for Cell Proliferation
This protocol is adapted for a high-content screening (HCS) format to measure DNA synthesis as an indicator of cell proliferation.
Materials:
-
SJSA-1 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
HEPES
-
Sodium Pyruvate
-
Penicillin-Streptomycin-Glutamine (PSQ)
-
This compound
-
DMSO
-
Click-iT® EdU Alexa Fluor® Imaging Kit (or similar)
-
384-well cell culture plates
-
Formaldehyde
-
Triton X-100
-
Nuclear stain (e.g., Hoechst 33342)
-
High Content Screening System (e.g., Opera HCS System)
Procedure:
-
Cell Seeding:
-
Culture SJSA-1 cells in RPMI 1640 supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, and 1X PSQ.
-
Plate SJSA-1 cells at a density of 2,800 cells/well in 40 µL of growth medium into 384-well cell culture plates.[4]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in assay medium (RPMI 1640 with 10% human serum). The final DMSO concentration should be consistent across all wells (e.g., 1%).[4]
-
Add the diluted this compound or DMSO control to the cells.
-
Incubate for 16 hours at 37°C and 5% CO2.[4]
-
-
EdU Labeling and Detection:
-
Add EdU to each well to a final concentration of 10 µM.[4]
-
Incubate the cells for 1 hour.[4]
-
Fix the cells with 4% formaldehyde.[4]
-
Permeabilize the cells with 0.1% Triton X-100.[4]
-
Perform the Click-iT® reaction according to the manufacturer's instructions to label the incorporated EdU.[4]
-
Stain the cell nuclei with a suitable nuclear stain.[4]
-
-
Data Acquisition and Analysis:
qRT-PCR for p21 Gene Expression
This protocol measures the transcript levels of p21, a downstream target of p53, to confirm the activation of the p53 pathway by this compound.
Materials:
-
SJSA-1 cells
-
Growth medium and assay medium (as described above)
-
This compound
-
DMSO
-
RNA purification kit (e.g., RNeasy 96 BioRobot 8000 kit)
-
TaqMan® One-Step RT-PCR Master Mix Reagents
-
TaqMan® Gene Expression Assays for p21 and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument (e.g., Applied Biosystems Prism 7900HT)
Procedure:
-
Cell Treatment:
-
Plate and treat SJSA-1 cells with serially diluted this compound or DMSO control in 96-well plates as described for the proliferation assay.
-
Incubate the cells for 7 hours at 37°C and 5% CO2.[4]
-
-
RNA Isolation:
-
Lyse the cells directly in the wells using the lysis buffer from the RNA purification kit.
-
Purify total RNA from each well according to the manufacturer's protocol.[4]
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the TaqMan® One-Step RT-PCR Master Mix and the specific TaqMan® Gene Expression Assays for p21 and GAPDH.
-
Add the purified RNA to the reaction mix.
-
Perform the qRT-PCR on a compatible instrument using the relative quantification (ΔΔCt) method.[4]
-
-
Data Analysis:
Experimental Workflow Diagram
Caption: Workflow for the in vitro cell proliferation assay using EdU incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM-7209 in the SJSA-1 Osteosarcoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-7209 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, such as the SJSA-1 osteosarcoma cell line, MDM2 is often overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound acts by binding to MDM2 and preventing it from targeting p53 for degradation, thereby restoring p53 activity. This leads to the induction of cell cycle arrest and apoptosis in tumor cells. The SJSA-1 cell line, which harbors an amplification of the MDM2 gene and expresses wild-type p53, is a well-established and relevant preclinical model for evaluating the efficacy of MDM2 inhibitors. These application notes provide detailed protocols for utilizing the SJSA-1 osteosarcoma xenograft model to assess the in vivo anti-tumor activity of this compound.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (EdU Assay) | SJSA-1 | 1.6 nM | [1] |
| ED50 (In Vivo) | SJSA-1 Xenograft | 2.6 mg/kg (once daily) | [1] |
Representative In Vivo Efficacy of MDM2 Inhibitors in the SJSA-1 Xenograft Model
While extensive tumor growth inhibition (TGI) data for various doses of this compound is not publicly available, data from other potent MDM2 inhibitors, such as SAR405838, in the same model can provide insights into the expected anti-tumor response.
| Compound | Dose and Schedule | Endpoint | Result | Reference |
| SAR405838 | 100 mg/kg, once daily for 14 days | Tumor Regression | 72% average tumor regression | |
| SAR405838 | 200 mg/kg, once daily for 8 days | Tumor Regression | 40% average tumor regression |
Signaling Pathway
The primary mechanism of action of this compound is the disruption of the MDM2-p53 interaction. This leads to the activation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line: SJSA-1 (human osteosarcoma), authenticated and verified to be free of mycoplasma contamination.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Cell Viability and Counting: Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Preparation for Injection: Resuspend the cells at a concentration of 1 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel. Keep the cell suspension on ice until injection.
SJSA-1 Xenograft Model Establishment
-
Animal Model: Female athymic nude mice or NOD/SCID mice, 6-8 weeks of age.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mouse.
-
Subcutaneously inject 1 x 10^6 SJSA-1 cells in a volume of 100-200 µL (in a 1:1 PBS/Matrigel mixture) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Measure tumor dimensions with digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment Initiation:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Begin treatment with this compound or vehicle control.
-
This compound Administration and Efficacy Evaluation
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Dosing:
-
Administer this compound at the desired dose levels (e.g., based on the ED50 of 2.6 mg/kg).
-
The dosing schedule can be once daily (QD) or as determined by the study design.
-
The control group should receive the vehicle only.
-
-
Monitoring during Treatment:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Monitor the general health and behavior of the mice daily.
-
-
Study Endpoints:
-
The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or after a specified duration of treatment.
-
Primary endpoints include tumor growth inhibition (TGI) and tumor regression.
-
Secondary endpoints can include survival and body weight changes.
-
Pharmacodynamic (PD) Marker Analysis
To confirm the on-target activity of this compound, tumors can be collected at the end of the study or at specific time points after treatment for biomarker analysis.
-
Tumor Collection: Euthanize mice and excise tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for protein and RNA analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis:
-
Prepare protein lysates from frozen tumor samples.
-
Perform Western blotting to assess the levels of p53, MDM2, and downstream targets such as p21. An increase in p53 and p21 levels would indicate target engagement.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate RNA from frozen tumor samples.
-
Perform qRT-PCR to measure the mRNA levels of p53 target genes, including CDKN1A (p21), MDM2, BBC3 (PUMA), and BAX.
-
-
Immunohistochemistry (IHC):
-
Stain formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki-67 and an increase in cleaved caspase-3 would indicate anti-tumor efficacy.
-
Conclusion
The SJSA-1 osteosarcoma xenograft model is a robust and clinically relevant platform for evaluating the in vivo efficacy of MDM2-p53 inhibitors like this compound. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies, from model establishment to efficacy evaluation and pharmacodynamic analysis. The potent activity of this compound in this model underscores its potential as a therapeutic agent for osteosarcomas and other cancers with MDM2 amplification and wild-type p53.
References
Application Notes and Protocols: AM-7209 in HCT-116 Colorectal Carcinoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-7209 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The HCT-116 colorectal carcinoma cell line, which expresses wild-type p53, is a well-established model for evaluating the efficacy of MDM2 inhibitors. This document provides detailed application notes and protocols for utilizing this compound in the HCT-116 colorectal carcinoma model, both in vitro and in vivo.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| In Vivo Efficacy (ED50) | 10 mg/kg, once daily (QD) | HCT-116 Xenograft | [1][2] |
| Mechanism of Action | Inhibition of MDM2-p53 interaction | --- | [1][2] |
| Downstream Effects | Upregulation of p53 and p21 | HCT-116 | [3][4] |
Signaling Pathway
This compound functions by inhibiting the E3 ubiquitin ligase MDM2, which targets the tumor suppressor protein p53 for proteasomal degradation. In cancer cells with wild-type p53, such as HCT-116, inhibition of MDM2 leads to the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, and pro-apoptotic proteins, leading to apoptosis.
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
HCT-116 Cell Culture Protocol
This protocol outlines the standard procedure for maintaining and subculturing the HCT-116 human colorectal carcinoma cell line.
Materials:
-
HCT-116 cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HCT-116 cells rapidly in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Media Change: Replace the medium every 2-3 days.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a desired density (e.g., 1:5 to 1:10 split ratio).
-
In Vivo HCT-116 Xenograft Model Protocol
This protocol describes the establishment of HCT-116 tumor xenografts in immunodeficient mice for in vivo efficacy studies of this compound.
Materials:
-
HCT-116 cells
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Preparation: Harvest HCT-116 cells as described in the cell culture protocol. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually develop within 7-14 days.
-
Measure tumor dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .
-
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound In Vivo Efficacy Study Protocol
This protocol details a typical in vivo efficacy study of this compound in the HCT-116 xenograft model.
Materials:
-
HCT-116 tumor-bearing mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, a common vehicle for oral administration of similar compounds)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare this compound in the chosen vehicle at the desired concentrations. The reported effective dose is 10 mg/kg.
-
Treatment Administration: Administer this compound orally, once daily (QD), to the treatment group. The control group should receive the vehicle only. A typical treatment duration is 21-28 days.
-
Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor the general health of the animals daily.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Tumor tissue can be collected for further analysis (e.g., Western blot).
-
Caption: Experimental workflow for evaluating this compound in the HCT-116 model.
Western Blot Protocol for p53 and p21 Analysis
This protocol is for analyzing the protein levels of p53 and p21 in HCT-116 tumor tissue following treatment with this compound.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Densitometry can be used to quantify the protein expression levels relative to the loading control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. Always follow standard laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Performing an Isothermal Titration Calorimetry (ITC) Competition Assay with AM-7209
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-7209 is a potent and selective inhibitor of the MDM2-p53 interaction, a critical pathway in cancer therapy.[1][2] By disrupting this interaction, this compound can reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamic parameters of binding interactions in solution, including binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n).[3][4]
Due to the high potency of this compound (K D in the picomolar range), a direct ITC titration is technically challenging.[5][6] Therefore, a competition assay is the preferred method to accurately determine its binding affinity for MDM2.[7][8] This application note provides a detailed protocol for performing an ITC competition assay to characterize the binding of this compound to the MDM2 protein.
Principle of the ITC Competition Assay
In an ITC competition experiment, a weakly binding ligand and a strongly binding ligand (the compound of interest, in this case, this compound) compete for the same binding site on a target protein (MDM2).[9][10] The protein is pre-saturated with the weaker ligand, and the high-affinity ligand is then titrated into the sample cell. The high-affinity ligand displaces the weaker ligand, and the resulting heat change is measured. By knowing the affinity of the weak binder, the affinity of the high-affinity compound can be accurately determined.[7]
Signaling Pathway and Experimental Logic
The interaction between p53 and MDM2 is a key regulatory node in the cell cycle. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation, thus keeping its levels low in healthy cells.[1] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell proliferation. This compound acts by binding to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction and thereby stabilizing and activating p53.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound |CAS:1623432-51-8 Probechem Biochemicals [probechem.com]
- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Competitive Binding Assay - ITC Analysis Tutorial [blog.affinimeter.com]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
Application Notes and Protocols for AM-7209: A Potent Inhibitor of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its functions include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in healthy cells.[2][3] In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2. Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[1][5]
AM-7209 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[6][7] It binds to MDM2 with high affinity, preventing it from interacting with and degrading p53. This leads to the stabilization and accumulation of p53, which in turn activates downstream signaling pathways that inhibit cancer cell growth.[5] These application notes provide a summary of this compound's activity and detailed protocols for its use in studying the MDM2-p53 interaction in cancer cells.
Mechanism of Action of this compound
This compound functions by occupying the p53-binding pocket on the MDM2 protein. This direct competition prevents the binding of p53 to MDM2, thereby inhibiting the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting increase in intracellular p53 levels leads to the transcriptional activation of p53 target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | MDM2 | Kd | 38 pM | [6][7] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | MDM2-p53 Interaction | IC50 | < 0.1 nM | [1] |
| EdU Cell Proliferation Assay | SJSA-1 (osteosarcoma, MDM2 amplified) | IC50 | 1.6 nM | [6][7] |
| Cell Proliferation Assay | HCT-116 (colorectal carcinoma, p53wt) | IC50 | 2.0 nM | [5] |
| Cell Proliferation Assay | HCT-116 (p53-/-) | IC50 | > 25 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Parameter | Value | Reference |
| SJSA-1 | Osteosarcoma | Once Daily (QD) | ED50 | 2.6 mg/kg | [6][8] |
| HCT-116 | Colorectal Carcinoma | Once Daily (QD) | ED50 | 10 mg/kg | [5][6] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on cancer cells.
Cell Viability / Proliferation Assay (EdU Incorporation)
This protocol is adapted from methods used to determine the IC50 of this compound.[9]
Objective: To quantify the effect of this compound on cancer cell proliferation.
Materials:
-
SJSA-1 or HCT-116 cells
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT-116, RPMI 1640 for SJSA-1) with 10% FBS
-
96-well black-walled, clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent (e.g., from a Click-iT™ EdU Assay Kit)
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 103 cells/well in 100 µL of growth medium.[9] Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%). Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 16-72 hours) at 37°C and 5% CO2.
-
EdU Labeling: Add EdU labeling reagent to each well at a final concentration of 10 µM. Incubate for 1-2 hours at 37°C.[9]
-
Fixation and Permeabilization:
-
Carefully remove the medium.
-
Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the wells twice with PBS.
-
Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Remove the buffer and wash the wells twice with PBS.
-
-
EdU Detection:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add 50 µL of the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the wells twice with PBS.
-
-
Nuclear Staining: Add 100 µL of the nuclear stain solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging and Analysis:
-
Wash the wells with PBS.
-
Image the plate using a high-content imaging system.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (nuclear stain).
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for p53 and p21
Objective: To detect the stabilization of p53 and the upregulation of its downstream target, p21, following this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 8-24 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane for p21 and a loading control like actin.
-
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Objective: To demonstrate that this compound disrupts the interaction between MDM2 and p53 in a cellular context.
Materials:
-
Cell culture plates (e.g., 10 cm dishes)
-
This compound
-
Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
-
Antibodies for Western blotting (anti-p53 and anti-MDM2)
Procedure:
-
Cell Treatment and Lysis:
-
Grow cells in 10 cm dishes to ~90% confluency.
-
Treat cells with this compound or vehicle control for 4-8 hours.
-
Wash cells with ice-cold PBS and lyse with 1 mL of Co-IP lysis buffer.
-
Collect lysate and centrifuge to clear debris. Reserve a small aliquot as the "input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody (e.g., 2-4 µg of anti-MDM2) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 2x Laemmli buffer to elute the protein complexes.
-
Boil the samples for 5-10 minutes.
-
-
Western Blot Analysis:
-
Centrifuge the eluted samples and load the supernatant onto an SDS-PAGE gel, along with the "input" samples.
-
Perform Western blotting as described in the previous protocol.
-
Probe one membrane with anti-p53 antibody (to see how much p53 was pulled down with MDM2) and another with anti-MDM2 antibody (to confirm successful immunoprecipitation).
-
A reduction in the amount of co-immunoprecipitated p53 in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA
Objective: To measure the transcriptional activation of the p53 target gene p21.[9]
Materials:
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for p21 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells in 6-well plates with this compound or vehicle for a specified time (e.g., 7 hours).[9]
-
Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing cDNA, qPCR master mix, and specific primers for p21 and the housekeeping gene.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for p21 and the housekeeping gene for each sample.
-
Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
A dose-dependent increase in p21 mRNA levels indicates successful p53 pathway activation by this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: Experimental Design for AM-7209 In Vivo Antitumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-7209 is a potent and selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2)-p53 interaction.[1][2] In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by the over-expression of its negative regulator, MDM2.[3] this compound binds to MDM2 in the p53-binding pocket, thereby disrupting the MDM2-p53 interaction. This leads to the stabilization and activation of p53, resulting in the transcriptional activation of p53 target genes, such as CDKN1A (encoding for p21), which in turn induces cell cycle arrest and apoptosis in tumor cells.[3][4]
Preclinical studies have demonstrated that this compound exhibits significant in vivo antitumor activity in xenograft models of osteosarcoma (SJSA-1) and colorectal carcinoma (HCT-116).[1][2] These application notes provide detailed protocols for the design and execution of in vivo antitumor efficacy and pharmacodynamic studies with this compound.
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the reactivation of the p53 signaling pathway. The following diagram illustrates the key components of this pathway and the intervention point of this compound.
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Animal Models and Cell Lines
Successful in vivo studies with this compound rely on the selection of appropriate animal models and tumor cell lines. Key considerations include:
-
Animal Strain: 4-6 week old female athymic nude mice (e.g., Harlan, Hsd:Athymic Nude-Foxn1nu) are a suitable host for human tumor xenografts.[4]
-
Cell Lines:
-
Animal Welfare: All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) standards.[4]
In Vivo Antitumor Efficacy Study Protocol
This protocol describes a typical xenograft study to evaluate the antitumor efficacy of this compound.
3.2.1 Materials
-
SJSA-1 or HCT-116 cells
-
Growth medium (e.g., RPMI 1640)
-
Matrigel™ (BD Biosciences)
-
4-6 week old female athymic nude mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Dosing gavage needles
-
Calipers
-
Analytical balance
3.2.2 Experimental Workflow
References
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of AM-7209
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-7209 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting the binding of MDM2 to p53, this compound stabilizes p53, leading to the activation of the p53 signaling pathway. This results in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][2] These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for key in vitro and in vivo assays.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (Kd) | 38 pM | Isothermal Titration Calorimetry (ITC) competition assay | [1][2] |
| IC50 | < 0.1 nM | Homogeneous Time-Resolved Fluorescence (HTRF) assay | [1] |
| Cellular IC50 | 1.6 nM | SJSA-1 EdU proliferation assay | [1][2] |
Table 2: In Vivo Pharmacodynamic and Efficacy Profile of this compound
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| ED50 | 2.6 mg/kg | SJSA-1 osteosarcoma xenograft | Once daily (QD) | [1][2] |
| ED50 | 10 mg/kg | HCT-116 colorectal carcinoma xenograft | Once daily (QD) | [1][2] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the MDM2-p53 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro MDM2-p53 Interaction Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the MDM2-p53 interaction by this compound.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
This compound stock solution in DMSO
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing MDM2 protein to each well.
-
Add 2 µL of a solution containing the biotinylated p53 peptide to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 4 µL of a detection mixture containing Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 3 hours in the dark.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665/620) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell Proliferation Assay (EdU Incorporation)
This protocol details the use of a 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay to assess the anti-proliferative activity of this compound in the SJSA-1 osteosarcoma cell line.
Materials:
-
SJSA-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
EdU labeling reagent
-
Fixation and permeabilization buffers
-
Fluorescent dye-azide conjugate (e.g., Alexa Fluor 488 azide)
-
Hoechst 33342 nuclear stain
-
High-content imaging system or flow cytometer
Procedure:
-
Seed SJSA-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Add EdU labeling reagent to each well and incubate for 2 hours.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Add the fluorescent dye-azide conjugate to visualize EdU incorporation.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the percentage of EdU-positive cells and determine the IC50 value.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a subcutaneous SJSA-1 osteosarcoma xenograft model.
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 106 SJSA-1 cells in a 1:1 mixture of cell culture medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) once daily (QD) at the desired dose levels. The vehicle control group should receive the vehicle solution.
-
Efficacy Endpoints: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., p21 expression).
Protocol 4: In Vivo Pharmacodynamic Assay
This protocol describes the analysis of a pharmacodynamic biomarker, p21, in tumor tissue from the xenograft study.
Materials:
-
Tumor tissue samples from the in vivo study
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents (primers and probes for p21 and a housekeeping gene)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested tumor tissues using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers and probes specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of p21 mRNA in the this compound-treated groups compared to the vehicle-treated group using the ΔΔCt method.
Conclusion
This compound is a highly potent inhibitor of the MDM2-p53 interaction with demonstrated in vitro and in vivo anti-tumor activity in p53 wild-type cancer models. The provided protocols offer a framework for researchers to further investigate the pharmacokinetic and pharmacodynamic properties of this compound and similar compounds. These methodologies are crucial for the preclinical development of novel cancer therapeutics targeting the MDM2-p53 pathway.
References
Application Notes and Protocols for AM-7209 in p53 Wild-Type Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-7209, also known as Siremadlin, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the tumor suppressor functions of p53 are often abrogated by overexpression of its negative regulator, MDM2.[3][4] MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[5][6] this compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction. This leads to the stabilization and activation of p53, restoring its tumor-suppressive functions, which include cell cycle arrest and apoptosis.[5][7][8]
These application notes provide a comprehensive overview of the use of this compound in p53 wild-type tumor research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: p53-MDM2 Interaction Pathway
This compound reactivates the p53 signaling pathway by inhibiting its primary negative regulator, MDM2. The diagram below illustrates the mechanism of action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
AM-7209 HTRF Assay for MDM2-p53 Binding: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the p53 tumor suppressor and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cell cycle control and apoptosis.[1][2] In many cancers, the p53 pathway is inactivated through overexpression of MDM2, which targets p53 for proteasomal degradation.[2] Therefore, inhibiting the MDM2-p53 protein-protein interaction (PPI) is a promising therapeutic strategy for reactivating p53 function in cancer cells. AM-7209 is a potent and selective small molecule inhibitor of the MDM2-p53 interaction, with a reported dissociation constant (Kd) of 38 pM.[3][4] This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of this compound on the MDM2-p53 interaction.
MDM2-p53 Signaling Pathway
Under normal cellular conditions, MDM2 keeps p53 levels low through ubiquitin-mediated proteolysis. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation. Activated p53 then transcriptionally activates genes involved in cell cycle arrest, DNA repair, and apoptosis.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
HTRF Assay Principle
This assay is a competitive binding assay that utilizes HTRF technology to measure the disruption of the MDM2-p53 interaction by an inhibitor like this compound.[5][6] The assay employs GST-tagged MDM2 and a biotinylated p53 peptide. Detection is achieved using a Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor). When MDM2 and p53 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Caption: Principle of the competitive HTRF assay for MDM2-p53 binding.
Experimental Protocol
This protocol is adapted from the methods described for the characterization of this compound.[7]
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| GST-tagged human MDM2 protein | In-house or Vendor | N/A |
| Biotinylated human p53 peptide | In-house or Vendor | N/A |
| This compound | MedChemExpress | HY-100539 |
| Nutlin-3a (Control Inhibitor) | Sigma-Aldrich | SML0580 |
| Anti-GST Europium Cryptate | Cisbio | 61GSTKLB |
| Streptavidin-XLent (SA-XLent) | Cisbio | 611SAXLB |
| 384-well low volume white plates | PerkinElmer | 6007299 |
| Reaction Buffer | See below | N/A |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Potassium Fluoride (KF) | Sigma-Aldrich | P0768 |
Reaction Buffer Composition:
-
1.06 mM KH2PO4
-
2.96 mM Na2HPO4
-
155 mM NaCl
-
0.1% BSA
-
1 mM DTT
-
pH 7.4
Assay Procedure
The total reaction volume is 40 µL.
-
Compound Preparation:
-
Prepare a stock solution of this compound and control inhibitor (e.g., Nutlin-3a) in 100% DMSO.
-
Perform a serial dilution of the compounds in DMSO. For a 22-point dilution, 20 µL of a 1.5 mM inhibitor stock can be serially diluted into 20 µL of DMSO.[7]
-
-
Assay Plate Preparation:
-
Transfer 1 µL of each diluted compound concentration to a 384-well assay plate.
-
Add 9 µL of reaction buffer to each well.
-
-
MDM2 Addition:
-
Prepare a solution of GST-MDM2 in reaction buffer.
-
Dispense 10 µL of the MDM2 solution to each well of the assay plate. The final concentration of MDM2 will be 1 nM.[7]
-
Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to MDM2.
-
-
p53 Addition:
-
Prepare a solution of biotinylated p53 peptide in reaction buffer.
-
Add 20 µL of the p53 solution to each well. The final concentration of p53 will be 1.25 nM.[7]
-
Incubate for 60 minutes at room temperature.
-
-
Detection Reagent Addition:
-
Prepare a detection mixture containing Anti-GST Europium Cryptate, SA-XLent, and KF in reaction buffer.
-
The final concentrations in the 50 µL total volume after the next step would be 1 nM SA-XLent, 3 nM Eu-anti-GST, and 0.5 M KF.[7] However, the protocol appears to have a final volume of 40 µL before this step. Assuming a 10 µL addition of detection mix, the stock should be prepared accordingly.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate for 18 hours at room temperature, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader (e.g., PerkinElmer Envision).
-
Set the excitation wavelength to 320 nm and measure the emission at 615 nm (Europium) and 665 nm (XL665).[7]
-
Data Analysis
-
Calculate the HTRF Ratio:
-
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
-
Determine IC50:
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the MDM2-p53 interaction.
-
Data Presentation
The inhibitory activities of test compounds should be summarized in a table for clear comparison.
| Compound | IC50 (nM)[4][8] |
| This compound | 1.6 |
| Nutlin-3a | ~100-200 |
| Negative Control | >10,000 |
Experimental Workflow
Caption: Step-by-step workflow for the this compound HTRF assay.
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: AM-7209 In Vivo Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MDM2 inhibitor AM-7209 in in vivo experiments. Our goal is to help you overcome common solubility challenges to ensure the successful administration and efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The exact vehicle used in the seminal publications for this compound has not been publicly disclosed. However, based on its chemical properties as a small molecule inhibitor with likely poor water solubility, and by examining formulations used for structurally related compounds like AMG 232, a number of standard preclinical vehicles can be considered for oral gavage. These typically involve a combination of solvents and surfactants to achieve a stable solution or suspension.
Q2: this compound is precipitating in my vehicle upon preparation or shortly after. What can I do?
A2: Precipitation is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Sonication: Gentle sonication in a water bath can help to break down aggregates and improve dissolution.
-
Heating: Cautious warming of the vehicle (e.g., to 37-40°C) can increase the solubility of this compound. However, be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: Although less common for oral formulations unless a specific salt form is being used, slight adjustments in pH could potentially improve solubility. This should be approached with caution as it can affect the compound's stability and in vivo absorption.
-
Vehicle Optimization: You may need to try a different vehicle composition. Refer to the tables in the Troubleshooting Guide below for alternative formulations.
Q3: Can I administer this compound via intraperitoneal (IP) or intravenous (IV) injection?
A3: While the primary route of administration described for similar compounds is oral gavage due to good oral bioavailability, other routes may be possible. However, developing a formulation for parenteral administration (IP or IV) is more challenging due to sterility and physiological compatibility requirements (e.g., pH, osmolarity). If you are considering these routes, significant formulation development will be necessary, likely starting with vehicles containing co-solvents like DMSO and PEG, and ensuring the final solution is sterile-filtered.
Troubleshooting Guide: Improving this compound Solubility
This guide provides potential vehicle formulations for this compound based on common practices for poorly soluble drugs in preclinical oral administration. It is recommended to start with small-scale trial preparations to find the optimal vehicle for your specific batch of this compound.
Table 1: Suggested Vehicle Compositions for Oral Gavage
| Vehicle Component | Formulation 1 (Solution) | Formulation 2 (Suspension) | Formulation 3 (Lipid-based) |
| Primary Solvent | DMSO | - | - |
| Co-Solvent | PEG300 or PEG400 | PEG300 or PEG400 | - |
| Surfactant | Tween-80 or Cremophor EL | Tween-80 | - |
| Aqueous Component | Saline or Water | 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in Water | - |
| Lipid Vehicle | - | - | Corn Oil or Sesame Oil |
| Example Ratio | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5% Tween-80, 95% of 0.5% MC | 100% Corn Oil |
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. For repeated dosing studies, it is advisable to use formulations with minimal or no DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG/Tween/Saline Vehicle (Hypothetical)
This protocol describes a general method for preparing a solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add DMSO to the tube to dissolve the this compound completely. Vortex thoroughly. The volume of DMSO should be 10% of the final desired volume.
-
In a separate tube, prepare the vehicle mixture by combining PEG300 (40% of final volume), Tween-80 (5% of final volume), and Saline (45% of final volume).
-
Vortex the vehicle mixture until it is homogeneous.
-
Slowly add the vehicle mixture to the dissolved this compound solution while vortexing.
-
If any precipitation is observed, sonicate the final formulation in a water bath at room temperature for 5-10 minutes or until the solution is clear.
-
Visually inspect the solution for any undissolved particles before administration.
Visualizations
MDM2-p53 Signaling Pathway
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and tumor suppression.
Experimental Workflow for Improving this compound Solubility
Caption: A logical workflow for preparing and troubleshooting the solubility of this compound for in vivo studies.
Technical Support Center: Troubleshooting AM-7209 Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of AM-7209 in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It binds to the p53-binding pocket of MDM2, preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[3][4] This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cells with wild-type p53.[3][5][6]
Q2: I am observing significant cytotoxicity in my non-cancerous cell line treated with this compound. Is this an off-target effect?
A2: Not necessarily. While unexpected toxicity should be investigated, it's important to note that some level of toxicity in normal cells can be an on-target effect of MDM2 inhibitors.[5] The activation of p53, the intended mechanism of this compound, can also induce cell cycle arrest and apoptosis in normal cells, particularly in tissues with a high rate of proliferation.[5][6] Toxicities such as gastrointestinal issues and bone marrow suppression (including thrombocytopenia) have been observed with MDM2 inhibitors and are considered to be on-target effects.[5][7]
Q3: What are the known off-target effects of this compound?
A3: As of the latest available data, there is no publicly available, comprehensive off-target profile specifically for this compound. However, it is a common characteristic of small molecule inhibitors to have some degree of polypharmacology, meaning they can interact with unintended targets.[8] For MDM2 inhibitors, potential off-target binding to other proteins with similar structural motifs could occur.[9] It is recommended to empirically determine the off-target profile in your specific experimental system.
Q4: How can I determine if the effects I'm seeing are off-target?
A4: Differentiating on-target from off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
Use a p53-null or p53-mutant cell line: The primary on-target effect of this compound is p53-dependent.[4][10] Comparing the cellular phenotype in a wild-type p53 cell line to a p53-deficient cell line can help distinguish p53-dependent (likely on-target) from p53-independent (potentially off-target) effects.
-
Rescue experiments: If a specific off-target is suspected, overexpressing that target or using a specific agonist might rescue the observed phenotype.
-
Use a structurally related but inactive compound: If available, a molecule with a similar chemical structure to this compound that does not inhibit the MDM2-p53 interaction can serve as a negative control to identify non-specific effects of the chemical scaffold.[11]
-
Kinase Profiling: Broad-spectrum kinase profiling can identify unintended interactions with various kinases, which is a common source of off-target effects for many small molecule inhibitors.[8]
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly stored and that the final concentration in your cell culture medium does not exceed its solubility limit, which can lead to precipitation.[12] It is advisable to prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and overall cell health can significantly impact the cellular response to a compound.[11] Standardize these parameters across experiments.
-
Assay Variability: Ensure that the timing of compound addition, incubation periods, and all steps of your downstream assays are consistent.[11]
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cell Death
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity in Sensitive Cell Lines | Confirm the p53 status of your cell line. High levels of p53 activation can lead to potent cell cycle arrest and apoptosis. Consider performing a dose-response experiment to determine the optimal concentration for your desired downstream analysis without causing excessive cell death. |
| Off-Target Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT assay) in a p53-null or mutant cell line. If significant cell death is still observed, it suggests a p53-independent, and therefore potentially off-target, mechanism. 2. Conduct a broad-spectrum kinase profiling screen. This can identify unintended kinase targets that may be mediating the cytotoxic effect. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the concentration or using a different solvent system (while ensuring the solvent itself is not toxic to the cells). |
Issue 2: Altered Signaling Pathways Unrelated to p53
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition/Activation | 1. Perform a kinase profiling assay. This will provide a broad overview of kinases that this compound may be interacting with.[13][14][15] 2. Use Western blotting to probe key signaling pathways. Based on the kinase profiling results or literature on similar compounds, investigate the phosphorylation status of key proteins in pathways such as MAPK/ERK, PI3K/Akt, or others that may be relevant to your cell type. |
| p53-Dependent, but Unexpected, Pathway Modulation | p53 is a transcription factor that regulates a wide array of genes involved in various cellular processes. The observed pathway alteration might be a downstream consequence of p53 activation. Perform a literature search on the p53-regulated genes and pathways in your specific cell type to see if there is a known connection. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical Potency | |||
| MDM2-p53 HTRF IC₅₀ | < 0.1 nM | Biochemical assay | [2] |
| MDM2 Binding Affinity (K D) | 38 pM | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular Potency | |||
| SJSA-1 EdU IC₅₀ | 1.6 nM | Osteosarcoma cell line | [1] |
| HCT-116 (p53 wt) Growth Inhibition IC₅₀ | 2 nM | Colorectal carcinoma cell line | [2] |
| In Vivo Efficacy | |||
| SJSA-1 Xenograft ED₅₀ | 2.6 mg/kg QD | Mouse xenograft model | [1] |
| HCT-116 Xenograft ED₅₀ | 10 mg/kg QD | Mouse xenograft model | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is intended to assess the cytotoxic effects of this compound.[16][17][18][19][20]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for p53 Activation
This protocol provides a general framework for assessing the activation of p53 following treatment with this compound by detecting the levels of total p53.[21][22][23][24]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against total p53 (e.g., DO-1 or FL-393)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against total p53 diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Visualizations
References
- 1. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assayquant.com [assayquant.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. pharmaron.com [pharmaron.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
- 21. Detecting p53 isoforms at protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. link.springer.com [link.springer.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AM-7209 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of AM-7209. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, this compound blocks the interaction with p53, a tumor suppressor protein. This inhibition leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1]
Q2: What is a typical IC50 value for this compound?
The IC50 value of this compound is highly dependent on the cell line and the assay method used. A published study reported an IC50 of 1.6 nM in the SJSA-1 osteosarcoma cell line using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay to measure cell proliferation.[2][3]
Q3: What is a good starting concentration range for this compound in an IC50 experiment?
Based on the potent, low nanomolar activity of this compound, a wide concentration range should be initially screened to determine the optimal range for your specific cell line. A sensible starting approach would be a serial dilution series spanning from picomolar to micromolar concentrations.
Recommended Initial Concentration Range for this compound
| Concentration Range | Rationale |
| 10 µM - 0.1 nM | To capture the full dose-response curve, including potential upper and lower plateaus. |
| 1 µM - 1 pM | A more focused range if high potency is expected. |
It is crucial to perform a preliminary experiment with a broad range of concentrations to narrow down the effective range for subsequent, more detailed experiments.[4]
Q4: Which cell-based assay is recommended for determining the IC50 of this compound?
A variety of cell viability and proliferation assays can be used. The choice of assay depends on the available laboratory equipment and the specific research question. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[5][6]
-
EdU Incorporation Assay: Measures DNA synthesis and is a direct indicator of cell proliferation.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
This compound
-
Selected cancer cell line (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to prepare these dilutions at 2x the final concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on a plate shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic model) to fit a sigmoidal dose-response curve and determine the IC50 value.[7]
-
Troubleshooting Guide
Encountering issues during IC50 determination is common. This guide addresses specific problems you might face.[4][8]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Uneven cell seeding- Edge effects in the 96-well plate | - Calibrate pipettes regularly.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[5] |
| No dose-response curve (flat line) | - this compound concentration range is too high or too low- The chosen cell line is resistant to this compound (e.g., p53 mutant)- Inactive compound | - Perform a wider range of serial dilutions.- Verify the p53 status of your cell line.- Prepare fresh compound dilutions for each experiment. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Changes in media or serum lots- Inconsistent incubation times | - Use cells within a consistent and narrow passage number range.- Test new lots of media and serum before use in critical experiments.- Precisely control the duration of drug incubation. |
| Poor curve fit | - Insufficient data points in the steep part of the curve- Outlier data points | - Use a narrower range of concentrations around the estimated IC50.- Carefully review raw data for anomalies and consider excluding clear outliers with justification. |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway showing this compound's inhibition of the MDM2-p53 interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. benchchem.com [benchchem.com]
Navigating AM-7209 Delivery for In Vivo Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges related to the delivery of AM-7209 in animal studies. The following question-and-answer formatted guides and Frequently Asked Questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, this compound blocks the negative regulation of p53, leading to the activation of the p53 pathway. This can result in cell cycle arrest and apoptosis in tumor cells with wild-type p53.
Q2: What are the reported in vivo efficacy data for this compound?
A2: this compound has demonstrated significant dose-dependent inhibition of tumor growth in xenograft models. In the SJSA-1 osteosarcoma xenograft model, the ED₅₀ (effective dose for 50% inhibition) was 2.6 mg/kg with once-daily (QD) oral administration.[1][2] In the HCT-116 colorectal carcinoma xenograft model, the ED₅₀ was 10 mg/kg QD.[1][2] At a dose of 100 mg/kg QD in the HCT-116 model, 100% tumor growth inhibition was observed without significant body weight loss.[1]
Q3: What is known about the pharmacokinetic (PK) properties of this compound?
A3: this compound is reported to have "remarkable pharmacokinetic properties" and is orally bioavailable.[1][2] Its predecessor, AMG 232, exhibited low clearance and moderate to high oral bioavailability in mice, rats, and monkeys. The major route of elimination for AMG 232 is biotransformation, with the primary metabolite being an acyl glucuronide. It is plausible that this compound shares similar characteristics.
Q4: What is a suitable vehicle for the oral gavage of this compound in rodents?
A4: While a specific formulation for this compound is not publicly detailed, for poorly soluble compounds like many small molecule inhibitors, common vehicles include aqueous suspensions with agents like carboxymethyl cellulose (CMC) or oil-based vehicles such as corn oil.[2][3] A combination of DMSO, PEG300, Tween-80, and saline is also a widely used formulation for oral gavage in mice.
Q5: What is the recommended maximum oral gavage volume for mice and rats?
A5: The generally accepted maximum dosing volume for oral gavage is 10 mL/kg of the animal's body weight.[4] However, using smaller volumes, around 5 mL/kg, is often recommended to minimize the risk of complications like aspiration.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent tumor growth inhibition | 1. Improper formulation leading to inaccurate dosing. 2. Compound instability in the formulation. 3. Incorrect gavage technique. | 1. Ensure the formulation is a homogenous suspension or clear solution before each administration. Use a fresh preparation for each dosing day. 2. Assess the stability of this compound in the chosen vehicle over the intended period of use. 3. Verify proper oral gavage technique to ensure the full dose is delivered to the stomach. |
| Vehicle-related adverse effects (e.g., diarrhea, weight loss) | 1. Intolerance to the chosen vehicle. 2. High concentration of co-solvents like DMSO. | 1. If adverse effects are observed, consider switching to an alternative vehicle (e.g., from a DMSO-based formulation to a corn oil or CMC-based suspension).[2] 2. Minimize the percentage of co-solvents in the formulation. |
| Precipitation of this compound during formulation preparation | Incomplete dissolution of the compound in the vehicle. | 1. Gently warm the vehicle and/or use sonication to aid in dissolution. 2. Prepare a stock solution in a suitable solvent like DMSO and then dilute it into the final vehicle. |
| Lack of efficacy in a specific tumor model | The tumor model may not have a wild-type p53 status. | Confirm the p53 status of your tumor cell line. MDM2 inhibitors like this compound are most effective in tumors with functional p53. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound
| Xenograft Model | Animal Model | Dosing Regimen | ED₅₀ (mg/kg) | Reference |
| SJSA-1 Osteosarcoma | Mouse | Oral, Once Daily (QD) | 2.6 | [1][2] |
| HCT-116 Colorectal Carcinoma | Mouse | Oral, Once Daily (QD) | 10 | [1][2] |
Table 2: Pharmacokinetic Parameters of the Analog AMG 232
| Species | Clearance | Oral Bioavailability | Major Elimination Route | Major Metabolite | Reference |
| Mouse, Rat, Monkey | Low | Moderate to High (>42%) | Biotransformation | Acyl glucuronide | [6] |
| Dog | High | Low (18%) | Biotransformation | Acyl glucuronide | [6] |
Experimental Protocols
Protocol 1: General Protocol for Preparation of an Oral Suspension of this compound
Disclaimer: This is a general protocol and may require optimization for this compound.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water, or corn oil)
-
Mortar and pestle (for suspensions)
-
Sonicator (optional)
-
Sterile tubes
-
Calibrated balance
-
-
Procedure for CMC-based suspension: a. Weigh the required amount of this compound powder. b. Prepare the 0.5% CMC solution by slowly adding CMC to sterile water while stirring. c. Triturate the this compound powder with a small amount of the CMC vehicle to form a paste. d. Gradually add the remaining vehicle while mixing to achieve the desired final concentration. e. Ensure the suspension is homogenous before each administration.
Protocol 2: Oral Gavage Administration in a Mouse
-
Preparation: a. Weigh the mouse to determine the correct dosing volume based on its body weight (e.g., for a 20g mouse at 10 mL/kg, the volume is 0.2 mL). b. Draw the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle (typically 18-20 gauge for adult mice).[4]
-
Administration: a. Properly restrain the mouse to immobilize its head and body. b. Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. d. Once the needle is in the correct position, dispense the formulation. e. Withdraw the needle gently. f. Monitor the animal for any signs of distress post-administration.
Visualizations
Caption: Mechanism of action of this compound in the MDM2-p53 signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AM-7209 Xenograft Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of AM-7209 in xenograft models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides and FAQs
General Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, this compound blocks its ability to negatively regulate the p53 tumor suppressor protein. This leads to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: What are the common xenograft models used to test the efficacy of this compound?
A2: this compound and its close analog, AMG 232, have shown significant anti-tumor activity in various xenograft models, including osteosarcoma (SJSA-1), colorectal carcinoma (HCT-116), melanoma (A375), and non-small cell lung cancer (NCI-H460).[1]
Toxicity-Related Questions
Q3: What are the primary toxicities associated with this compound and other MDM2 inhibitors?
A3: The primary dose-limiting toxicities of MDM2 inhibitors are hematological, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[2][3] This is an on-target effect due to the activation of p53 in hematopoietic stem and progenitor cells in the bone marrow.
Q4: I am observing significant weight loss in my mice treated with this compound. What could be the cause and what should I do?
A4: While preclinical studies with the closely related compound AMG 232 reported no significant body weight loss at effective doses, individual animal responses can vary.[1] Significant weight loss (>15-20% of initial body weight) is a sign of severe toxicity.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check your calculations and the concentration of your dosing solution to ensure you are administering the correct dose.
-
Vehicle Control: Ensure that the vehicle used to formulate this compound is not causing toxicity. Run a vehicle-only control group.
-
Dose Reduction: Consider reducing the dose of this compound. A dose-response study for toxicity may be necessary.
-
Intermittent Dosing: Switch to an intermittent dosing schedule (e.g., once daily for 5 days followed by a 2-day break, or dosing 2-3 times per week instead of daily). This has been shown to mitigate toxicity for other MDM2 inhibitors.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration.
-
Monitor Health: Increase the frequency of animal health monitoring. Euthanize animals that show signs of severe distress according to your institution's ethical guidelines.
-
Q5: My mice are showing signs of bleeding or bruising. What is the likely cause and how should I manage it?
A5: Bleeding or bruising is likely a clinical sign of severe thrombocytopenia.
-
Troubleshooting Steps:
-
Monitor Platelet Counts: Immediately perform a complete blood count (CBC) on a subset of animals to determine platelet levels.
-
Dose Interruption/Reduction: Stop dosing with this compound until platelet counts recover. When dosing is resumed, use a lower dose or a less frequent dosing schedule.
-
Supportive Care: In a research setting, supportive care for bleeding is limited. The focus should be on preventing severe thrombocytopenia.
-
Euthanasia: If severe bleeding is observed, humane euthanasia is recommended.
-
Q6: How can I proactively minimize hematological toxicity in my xenograft studies with this compound?
A6: Proactive management is key to minimizing hematological toxicity.
-
Recommendations:
-
Establish a Baseline: Perform a baseline CBC on all animals before starting treatment.
-
Regular Monitoring: Monitor CBCs regularly throughout the study (e.g., once or twice weekly).
-
Dose Escalation Study: If the toxicity profile of this compound in your specific model is unknown, conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD).
-
Intermittent Dosing: Prophylactically use an intermittent dosing schedule. Preclinical studies with other MDM2 inhibitors have shown that less frequent dosing can maintain efficacy while reducing toxicity.
-
Quantitative Data Summary
The following tables summarize representative data on the efficacy and potential hematological toxicity of MDM2 inhibitors in preclinical xenograft models. Note that specific data for this compound is limited in publicly available literature; therefore, data from its close analog AMG 232 and other MDM2 inhibitors are included as a reference.
Table 1: In Vivo Efficacy of AMG 232 in Xenograft Models
| Xenograft Model | Tumor Type | Dosing Schedule | ED50 (Tumor Growth Inhibition) | Observations |
| SJSA-1 | Osteosarcoma | Daily Oral Gavage | 9.1 mg/kg | Complete and durable tumor regression at higher doses. |
| HCT-116 | Colorectal Carcinoma | Daily Oral Gavage | 10 mg/kg | Tumor growth inhibition. |
| A375 | Melanoma | Daily Oral Gavage | 18 mg/kg | 97% tumor growth inhibition. |
| NCI-H460 | Non-Small Cell Lung Cancer | Daily Oral Gavage | 78 mg/kg | 60% tumor growth inhibition at the highest dose. |
Source: Canon, J. et al. (2015). The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents. Molecular Cancer Therapeutics.[1]
Table 2: Representative Hematological Toxicity Profile of an MDM2 Inhibitor (RG7112) in a Preclinical Model (Rat)
| Treatment Group | Dosing Schedule | Platelet Count (x10^9/L) - Day 8 | Neutrophil Count (x10^9/L) - Day 8 |
| Vehicle Control | Daily for 7 days | 850 ± 50 | 1.5 ± 0.3 |
| MDM2 Inhibitor (Low Dose) | Daily for 7 days | 450 ± 75 | 0.8 ± 0.2 |
| MDM2 Inhibitor (High Dose) | Daily for 7 days | 200 ± 50 | 0.4 ± 0.1 |
Note: This is representative data for a different MDM2 inhibitor and is intended to illustrate the expected trend. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Xenograft Models
-
Materials:
-
EDTA-coated micro-hematocrit tubes or other appropriate blood collection vials.
-
Automated hematology analyzer calibrated for mouse blood.
-
Anesthetic (e.g., isoflurane).
-
Gauze and disinfectant.
-
-
Procedure:
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via the submandibular or saphenous vein.
-
Anesthesia: Lightly anesthetize the mouse using isoflurane.
-
Blood Collection: Puncture the vein with a lancet and collect the blood into an EDTA-coated tube.
-
Hemostasis: Apply gentle pressure with gauze to the puncture site until bleeding stops.
-
Sample Analysis: Analyze the blood sample using an automated hematology analyzer to obtain a complete blood count (CBC), including platelet and neutrophil counts.
-
Ongoing Monitoring: Repeat the blood collection and analysis at regular intervals during the study (e.g., on day 7, 14, and at the end of the study). Increase the frequency of monitoring if signs of toxicity are observed.
-
Data Recording: Record all CBC data in a laboratory notebook or electronic database, noting the date, animal ID, and treatment group.
-
Protocol 2: Intermittent Dosing Strategy to Mitigate Toxicity
-
Objective: To maintain the anti-tumor efficacy of this compound while reducing hematological toxicity.
-
Procedure:
-
Determine the Daily MTD: If not already known, determine the maximum tolerated daily dose of this compound in your xenograft model.
-
Design Intermittent Schedules: Based on the daily MTD, design several intermittent dosing schedules to be tested. Examples include:
-
Schedule A: Daily dosing for 5 consecutive days, followed by 2 days of no treatment.
-
Schedule B: Dosing once every other day.
-
Schedule C: Dosing twice a week (e.g., Monday and Thursday).
-
-
Efficacy and Toxicity Assessment:
-
Establish xenograft tumors in mice and randomize them into treatment groups (including a vehicle control and a daily dosing group).
-
Administer this compound according to the different dosing schedules.
-
Monitor tumor growth and animal body weight regularly.
-
Perform regular CBCs as described in Protocol 1.
-
-
Data Analysis: Compare the tumor growth inhibition, body weight changes, and hematological parameters across the different dosing groups. Select the schedule that provides the best balance of efficacy and tolerability.
-
Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for minimizing and monitoring this compound toxicity.
References
Technical Support Center: Overcoming Resistance to AM-7209 Treatment in Cancer Cells
Welcome to the AM-7209 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the potent and selective MDM2-p53 interaction inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on overcoming potential resistance mechanisms.
Mechanism of Action of this compound
This compound is a piperidinone-based, small-molecule inhibitor that disrupts the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1][2] In cancer cells with wild-type p53, MDM2 overexpression leads to the suppression of p53's tumor-suppressive functions through proteasomal degradation. By binding to the p53-binding pocket of MDM2, this compound stabilizes and activates p53, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2]
Diagram: this compound Mechanism of Action
Caption: this compound inhibits MDM2, leading to p53 stabilization and tumor suppression.
Troubleshooting Guide: Acquired Resistance to this compound
While specific studies on acquired resistance to this compound are not yet widely available, research on other MDM2-p53 inhibitors, including those from the same piperidinone class, has identified several common mechanisms of resistance.[2][3] This guide provides troubleshooting strategies based on these established mechanisms.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to this compound in a previously sensitive cell line. | 1. Acquisition of TP53 mutations. | - Sequence the TP53 gene in the resistant cell line to identify potential mutations. - Perform a functional p53 assay to confirm loss of activity. |
| 2. Upregulation of MDM2 or MDMX. | - Quantify MDM2 and MDMX protein levels via Western blot. - Analyze MDM2 and MDMX mRNA levels using qRT-PCR. | |
| 3. Alterations in downstream apoptotic pathways. | - Assess the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) by Western blot. - Evaluate the apoptotic response using an Annexin V/PI assay. | |
| 4. Upregulation of dominant-negative p63/p73 isoforms. | - Analyze the expression of TAp63/TAp73 and ΔNp63/ΔNp73 isoforms by qRT-PCR. | |
| Heterogeneous response to this compound within a cell population. | Pre-existing resistant subclones. | - Perform single-cell cloning to isolate and characterize resistant populations. - Analyze the genetic and protein expression profiles of the isolated clones. |
| Minimal apoptotic response despite p53 activation. | Block in the apoptotic machinery downstream of p53. | - Investigate the expression and localization of key apoptotic regulators (e.g., Bax, Bak, caspases). - Consider combination therapies to overcome the apoptotic block. |
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which has wild-type p53, is not responding to this compound treatment. What could be the reason?
A1: Even in cell lines with wild-type p53, intrinsic resistance can occur. This could be due to several factors, including:
-
High levels of MDMX: MDMX is a homolog of MDM2 that can also inhibit p53 but is not as effectively targeted by some MDM2 inhibitors.
-
Pre-existing mutations in downstream effectors of the p53 pathway.
-
An inherent cellular state that favors cell cycle arrest over apoptosis in response to p53 activation.
Q2: How can I confirm that this compound is engaging its target (MDM2) in my cells?
A2: A common method is to perform a Western blot for p53 and its downstream target, p21. Successful inhibition of MDM2 by this compound should lead to an accumulation of p53 protein and a subsequent increase in p21 expression.
Q3: What are the most common mechanisms of acquired resistance to MDM2 inhibitors like this compound?
A3: The most frequently reported mechanism of acquired resistance to MDM2 inhibitors is the selection of cancer cells with mutations in the TP53 gene.[3][4][5] Other mechanisms include the upregulation of MDM2 or MDMX, and alterations in downstream signaling pathways that regulate apoptosis.[1][3]
Q4: Are there any strategies to overcome resistance to this compound?
A4: Yes, combination therapy is a promising strategy.[1] Depending on the mechanism of resistance, this compound could be combined with:
-
Conventional chemotherapy or radiotherapy: For cells that have acquired TP53 mutations, these agents can induce cell death through p53-independent mechanisms.[5]
-
Inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors): This can help to restore the apoptotic response.
-
Targeted therapies for other signaling pathways (e.g., MAPK inhibitors): This can be effective if resistance is mediated by the activation of alternative survival pathways.[4]
Q5: How can I develop an this compound-resistant cell line for my studies?
A5: Acquired resistance can be modeled in vitro by chronically exposing a sensitive cancer cell line to gradually increasing concentrations of this compound over a prolonged period. Resistant clones can then be isolated and characterized.
Key Experimental Protocols
Analysis of TP53 Mutation Status
Objective: To determine if acquired resistance to this compound is associated with mutations in the TP53 gene.
Methodology: Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and this compound-resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the coding exons (typically exons 2-11) of the TP53 gene using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using a capillary sequencing platform.
-
Data Analysis: Align the sequencing data from the resistant cells to the reference TP53 sequence and the parental cell line sequence to identify any mutations.
Assessment of MDM2 and MDMX Protein Expression
Objective: To determine if resistance is associated with the upregulation of MDM2 or its homolog MDMX.
Methodology: Western Blot
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, MDMX, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of MDM2 and MDMX to the loading control.
Evaluation of Apoptotic Response
Objective: To assess the extent of apoptosis induced by this compound treatment.
Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat both parental and resistant cells with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Diagram: Experimental Workflow for Investigating this compound Resistance
References
- 1. mdpi.com [mdpi.com]
- 2. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
refining AM-7209 treatment schedule for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment schedule of AM-7209 for maximal efficacy in preclinical experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, MDM2 acts as a negative regulator, targeting p53 for degradation. This compound binds to MDM2 at the p53-binding pocket, preventing this interaction. This stabilizes p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest, apoptosis, and tumor growth inhibition.
Q2: What is a good starting dose and schedule for in vivo xenograft studies?
A2: Published preclinical studies have shown that once-daily (QD) oral administration of this compound is effective.[1][2] The effective dose (ED50) is dependent on the tumor model. For initial studies, a dose-ranging experiment around the reported ED50 values is recommended to determine the optimal dose for your specific model.
Q3: How can I monitor the pharmacodynamic (PD) effect of this compound in my xenograft model?
A3: A key pharmacodynamic marker for this compound is the induction of p53 target genes. The upregulation of p21 mRNA in tumor tissue is a reliable indicator of p53 activation.[3][4] Tumor samples can be collected at various time points after this compound administration to assess the kinetics of p21 induction via qRT-PCR. This can help correlate target engagement with drug exposure and anti-tumor activity.
Q4: What are the known mechanisms of resistance to MDM2 inhibitors like this compound?
A4: Resistance to MDM2 inhibitors can arise through several mechanisms. The most common is the acquisition of mutations in the TP53 gene, which renders the p53 protein non-functional. Another significant mechanism is the overexpression of MDM4 (also known as MDMX), a homolog of MDM2 that can also inhibit p53 but is not as effectively targeted by all MDM2 inhibitors.[5][6][7][8]
Q5: Should I be concerned about the toxicity of this compound in my animal models?
A5: While specific public toxicology data for this compound is limited, class effects of MDM2 inhibitors can include hematological toxicities, such as thrombocytopenia.[9] It is crucial to monitor the general health of the animals, including body weight and complete blood counts, especially during long-term studies or when exploring higher doses. The maximum tolerated dose (MTD) should be established in your specific mouse strain.[10][11][12]
II. Troubleshooting Guides
A. In Vitro Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension and accurate cell counting before seeding.- Use a multichannel pipette for consistency and avoid pipetting small volumes.- Do not use the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability after this compound treatment. | - The cell line may have a mutated or null TP53 gene.- The drug concentration may be too low.- The incubation time may be too short. | - Confirm the TP53 status of your cell line. This compound is most effective in p53 wild-type cells.- Perform a dose-response experiment with a wider range of concentrations.- Extend the incubation time (e.g., 48-72 hours) to allow for the induction of apoptosis. |
| Difficulty detecting p53 stabilization or p21 induction by Western blot. | - Insufficient drug concentration or treatment time.- Low protein loading.- Poor antibody quality. | - Optimize the this compound concentration and treatment duration. A time-course experiment is recommended.- Ensure adequate protein concentration in your lysates and load a sufficient amount (20-30 µg) per lane.- Use a validated antibody for p53 and p21. Include a positive control (e.g., cells treated with a DNA-damaging agent like doxorubicin). |
B. In Vivo Xenograft Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in tumor growth within the same treatment group. | - Inconsistent tumor cell implantation.- Variation in initial tumor size.- Inaccurate drug administration. | - Ensure a consistent number of viable cells are injected subcutaneously.- Randomize animals into treatment groups when tumors reach a consistent size (e.g., 100-150 mm³).- For oral gavage, ensure proper technique to deliver the full dose. Prepare fresh drug formulations as needed. |
| Lack of tumor growth inhibition with this compound treatment. | - The xenograft model may be resistant (TP53 mutated or MDM4 overexpressed).- Suboptimal dose or schedule.- Poor drug bioavailability in the chosen formulation. | - Verify the TP53 status of the cell line used for the xenograft. Consider establishing a model with a known p53 wild-type cell line.- Conduct a dose-escalation study to find the MTD and optimal biological dose.- Evaluate the pharmacokinetics of your formulation to ensure adequate drug exposure. |
| Tumor regrowth after an initial response to treatment. | - Development of acquired resistance. | - Biopsy the regrown tumors and analyze for TP53 mutations or MDM4 overexpression.- Consider intermittent dosing schedules to delay the onset of resistance.- Explore combination therapies to target potential resistance pathways. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - The dose of this compound is too high.- The treatment schedule is too intensive. | - Reduce the dose of this compound.- Implement a less frequent dosing schedule (e.g., every other day or a 5-days-on/2-days-off schedule) and monitor for efficacy and tolerability. |
III. Experimental Protocols
A. In Vivo Dose-Response Study for this compound
-
Cell Culture and Xenograft Establishment:
-
Culture a p53 wild-type human cancer cell line (e.g., SJSA-1 osteosarcoma or HCT-116 colon cancer) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5-10 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Monitor tumor growth using calipers.
-
-
Dose-Response Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle for oral administration.
-
Treat mice once daily (QD) by oral gavage with a range of doses (e.g., vehicle control, 1, 3, 10, 30 mg/kg).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Determine the ED50 (the dose that produces 50% of the maximal response).
-
Monitor for any signs of toxicity, including body weight loss.
-
B. Pharmacodynamic (PD) Assessment of p21 mRNA Induction
-
Study Design:
-
Establish xenografts as described above.
-
Treat tumor-bearing mice with a single oral dose of this compound at the determined effective dose.
-
At various time points post-dose (e.g., 0, 2, 4, 8, 24 hours), euthanize a subset of mice (n=3-4 per time point).
-
-
Sample Collection and Analysis:
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA from the tumor samples using a standard method (e.g., TRIzol).
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of p21 mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Data Interpretation:
-
Plot the fold-change in p21 mRNA expression over time to determine the time to peak induction and the duration of the pharmacodynamic effect. This data can inform the optimal dosing interval.
-
IV. Visualizations
Caption: this compound mechanism of action in the p53 signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment schedule.
Caption: Troubleshooting logic for lack of in vivo efficacy with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mdm2 Is Required for Inhibition of Cdk2 Activity by p21, Thereby Contributing to p53-Dependent Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous tumorigenesis in mice overexpressing the p53 negative regulator Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting Mdm2 and Mdm4 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MDM4 as a Novel Therapeutic Approach in Prostate Cancer Independent of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDMX (MDM4), a Promising Target for p53 Reactivation Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
dealing with AM-7209 precipitation in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and preventing the precipitation of AM-7209 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure experimental success.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
If this compound precipitates immediately after being added to your aqueous buffer, it is likely due to its low aqueous solubility being exceeded.
-
Question: Did you prepare a high-concentration stock solution in an appropriate organic solvent?
-
Answer: this compound is a hydrophobic molecule and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution.[1] Preparing a concentrated stock allows for the addition of a minimal volume of organic solvent to your aqueous buffer, which helps to avoid significant impacts on your experiment.[2]
-
-
Question: How are you diluting the this compound stock solution into your buffer?
Issue 2: Precipitation Over Time or Cloudiness in Solution
Precipitation that occurs over time can be influenced by buffer composition and storage conditions.
-
Question: Have you optimized the pH of your buffer?
-
Answer: The solubility of many organic molecules is pH-dependent.[1][4] For compounds with ionizable groups, adjusting the buffer's pH can alter the ionization state of the molecule, thereby increasing its solubility.[2][4] It is advisable to experiment with a range of pH values to find the optimal condition for this compound in your specific buffer system.[1]
-
-
Question: Are the buffer components interacting with this compound?
-
Answer: Components of your buffer system could be interacting with this compound, leading to precipitation. If you suspect an interaction, consider switching to a different buffer system. For example, if you are using a phosphate-based buffer, try a Tris-based buffer or vice versa.[1]
-
Issue 3: Precipitation in Cell Culture Media
The complex nature of cell culture media can present unique challenges for compound solubility.
-
Question: Are you adding this compound directly to cold media?
-
Question: How long are you storing the this compound-containing media?
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: Dimethyl Sulfoxide (DMSO) is a highly effective solvent for creating concentrated stock solutions of hydrophobic compounds like this compound.[1] Prepare a stock solution at a concentration that allows for a small volume to be added to your aqueous buffer, which will minimize the final DMSO concentration in your experiment.[1]
Q2: How can I increase the final concentration of this compound in my aqueous buffer without it precipitating?
A2: To achieve a higher final concentration, you may need to modify your buffer. Consider the following strategies:
-
pH Adjustment: If this compound has ionizable groups, adjusting the buffer pH can increase its solubility.[2][4]
-
Co-solvents: The addition of a co-solvent, such as ethanol or glycerol, can reduce the polarity of the aqueous solvent and improve the solubility of hydrophobic compounds.[2]
-
Detergents: Low concentrations of detergents like Tween-20 or CHAPS can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[2]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[6][7]
Q3: Can the type of buffer I use affect the solubility of this compound?
A3: Yes, the composition of the buffer can significantly impact the solubility of a compound.[8][9] Different buffer salts can have varying effects on the solubility of small molecules.[8] If you are experiencing precipitation, trying a different buffer system is a valid troubleshooting step.[1]
Data Presentation
Table 1: Strategies to Enhance this compound Solubility in Aqueous Buffers
| Strategy | Agent | Typical Concentration Range | Mechanism of Action | Potential Considerations |
| Co-solvency | DMSO | 0.1% - 5% (v/v) | Reduces the polarity of the aqueous solvent.[2] | Can affect protein structure and enzyme activity at higher concentrations. |
| Ethanol | 1% - 10% (v/v) | Reduces the polarity of the aqueous solvent.[2] | May cause protein precipitation at higher concentrations. | |
| Glycerol | 5% - 20% (v/v) | Increases solvent viscosity and can stabilize proteins.[2] | Can increase the viscosity of the solution. | |
| pH Control | pH Adjustment | Varies | Ionization of the small molecule to a more soluble form.[2][4] | The pH must be compatible with your biological assay. |
| Detergents | Tween-20 | 0.01% - 0.1% (v/v) | Forms micelles that encapsulate hydrophobic molecules.[2] | Can interfere with certain assays or cell types. |
| CHAPS | 0.1% - 1% (w/v) | A zwitterionic detergent that can be less denaturing than other detergents. | Can interfere with certain assays or cell types. | |
| Complexation | β-Cyclodextrin | 1 - 10 mM | Forms inclusion complexes with hydrophobic molecules.[6][7] | May alter the effective concentration of the compound available for interaction. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.[5]
Protocol 2: Dilution of this compound into Aqueous Buffer
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[3][5]
-
While gently vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise.[2][3]
-
Continue vortexing for a few seconds after the addition to ensure the solution is homogenous.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it indicates that the solubility limit has been exceeded.
Protocol 3: Determination of Maximum Soluble Concentration in a Specific Buffer
-
Prepare a series of dilutions of your this compound stock solution in the desired aqueous buffer or cell culture medium in a 96-well plate or microcentrifuge tubes.[3]
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the samples under the intended experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 0, 2, 6, and 24 hours).[3]
-
Visually inspect the samples for any signs of precipitation.[3]
-
For a more quantitative measurement, the absorbance of the samples can be read at a wavelength around 600 nm. An increase in absorbance is indicative of precipitation.[3]
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for this compound under those specific conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessing AM-7209 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of AM-7209 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3][4] Its primary cellular target is the MDM2 protein.[1][2] By binding to MDM2, this compound blocks its interaction with the tumor suppressor protein p53.[1][2] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
Q2: What are the principal methods to assess this compound target engagement in cells?
Assessing the direct binding of this compound to MDM2 within a cell can be achieved through several methods. The choice of assay depends on the available resources and the specific question being addressed. Key approaches include:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.
-
Co-Immunoprecipitation (Co-IP): This technique can demonstrate the disruption of the MDM2-p53 interaction by this compound.
-
Proximity Ligation Assay (PLA): A highly sensitive method to visualize and quantify the disruption of the MDM2-p53 interaction in situ.
-
Downstream Pathway Analysis: Measuring the functional consequences of this compound binding, such as the stabilization of p53 and the upregulation of its target genes (e.g., p21, PUMA).
Q3: Is this compound a covalent or non-covalent inhibitor, and how does this affect assay selection?
The available literature describes this compound as a potent inhibitor of the MDM2-p53 interaction with a very low dissociation constant (Kd), suggesting it is a high-affinity, non-covalent inhibitor.[2][3][4] For non-covalent inhibitors, assays that measure a shift in equilibrium (like Co-IP or PLA) or a change in protein stability (like CETSA) are highly suitable. If it were a covalent inhibitor, methods to detect the formation of a permanent drug-protein adduct would be employed, such as mass spectrometry-based approaches.[5][6]
Experimental Protocols and Troubleshooting
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |CAS:1623432-51-8 Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Potency of Next-Generation MDM2 Inhibitors: A Comparative Analysis of AM-7209 and AMG 232
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 interaction has emerged as a promising strategy to reactivate the tumor suppressor p53 in wild-type cancers. Two notable small molecule inhibitors, AM-7209 and AMG 232, have demonstrated significant preclinical activity. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy of this compound and AMG 232
| Parameter | This compound | AMG 232 | Reference |
| Binding Affinity (KD to MDM2) | 38 pM (ITC competition) | 45 pM (SPR) | [1][2] |
| In Vitro Potency (SJSA-1 cell line, IC50) | 1.6 nM (EdU proliferation assay) | 9.1 nM (EdU proliferation assay) | [1][2] |
| In Vivo Efficacy (SJSA-1 osteosarcoma xenograft, ED50) | 2.6 mg/kg (QD) | 9.1 mg/kg (QD) | [1][2] |
| In Vivo Efficacy (HCT-116 colorectal carcinoma xenograft, ED50) | 10 mg/kg (QD) | Not explicitly stated in direct comparison | [1] |
Mechanism of Action: Restoring p53 Function
Both this compound and AMG 232 are potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[3][4] MDM2 is a key negative regulator of the p53 tumor suppressor.[4] By binding to p53, MDM2 promotes its degradation, thereby suppressing its ability to induce cell cycle arrest and apoptosis in response to cellular stress.[4] this compound and AMG 232 competitively bind to the p53-binding pocket on MDM2, preventing the MDM2-p53 interaction.[3][5] This leads to the stabilization and activation of p53, resulting in the transcription of p53 target genes, such as p21, which ultimately leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
Figure 1. Signaling pathway of MDM2 inhibition by this compound and AMG 232.
Head-to-Head Preclinical Efficacy
Studies have shown that this compound, a successor to AMG 232, exhibits improved potency.[1]
In Vitro Studies
In the MDM2-amplified SJSA-1 human osteosarcoma cell line, this compound demonstrated a significantly lower IC50 value of 1.6 nM in an EdU proliferation assay compared to AMG 232's IC50 of 9.1 nM, indicating greater in vitro potency.[1] Both compounds were shown to induce p53 signaling, leading to cell-cycle arrest and inhibition of tumor cell proliferation.
In Vivo Studies
The enhanced potency of this compound was also observed in vivo. In a mouse xenograft model using the SJSA-1 cell line, this compound showed an ED50 of 2.6 mg/kg with once-daily (QD) oral administration, which is more potent than the 9.1 mg/kg ED50 reported for AMG 232 in the same model.[1] Furthermore, in a HCT-116 colorectal carcinoma xenograft model, this compound demonstrated an ED50 of 10 mg/kg (QD).[1] Both compounds led to significant tumor growth inhibition, and in the case of AMG 232 in the SJSA-1 model, complete and durable tumor regression was observed at higher doses.
Figure 2. Generalized experimental workflow for in vivo xenograft studies.
Experimental Protocols
The following are generalized protocols based on published studies for the evaluation of MDM2 inhibitors.
Cell Proliferation Assay (EdU Incorporation)
-
Cell Culture: SJSA-1 cells are cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or AMG 232 for a specified period (e.g., 72 hours).
-
EdU Labeling: 5-ethynyl-2´-deoxyuridine (EdU) is added to the cell culture medium for a few hours to be incorporated into newly synthesized DNA.
-
Detection: Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide that binds to the EdU.
-
Analysis: The fluorescence intensity, proportional to the amount of DNA synthesis, is measured using a plate reader. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice are typically used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 106 SJSA-1 cells) is subcutaneously implanted into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., ~175 mm3), after which the mice are randomized into different treatment groups.[8]
-
Drug Administration: this compound or AMG 232, formulated in an appropriate vehicle, is administered orally once daily (q.d.).
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated relative to the vehicle control group. The dose required to achieve 50% tumor growth inhibition (ED50) is determined.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to measure the levels of p53 target genes, such as p21, to confirm on-target activity.[8]
Conclusion
Both this compound and AMG 232 are highly effective inhibitors of the MDM2-p53 interaction, demonstrating robust anti-tumor activity in preclinical models. The available data suggests that this compound is a more potent successor to AMG 232, with improved in vitro and in vivo efficacy. These findings underscore the potential of this class of molecules in the treatment of p53 wild-type cancers. Further clinical investigation is warranted to fully elucidate their therapeutic potential.
References
- 1. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to p53 Activation: AM-7209 vs. Nutlin-3a
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Its activation is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation. The development of small molecules that inhibit the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. This guide provides an objective comparison of two prominent MDM2 inhibitors, AM-7209 and Nutlin-3a, focusing on their performance in p53 activation, supported by experimental data and detailed protocols.
Mechanism of Action: Potent MDM2 Inhibition
Both this compound and Nutlin-3a function by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1][2] This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][3] The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle arrest, apoptosis, and DNA repair.[4][5][6]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and Nutlin-3a, highlighting their potency and efficacy in inhibiting the MDM2-p53 interaction and inducing downstream effects.
| Parameter | This compound | Nutlin-3a | Reference(s) |
| Binding Affinity (Kd) | 38 pM | Not explicitly found | [7] |
| MDM2 Inhibition (IC50) | Not explicitly found | 90 nM | |
| Cell Growth Inhibition (IC50) | 1.6 nM (SJSA-1 cells) | ~5.9 µM (MCF7 cells) | [7][8][9] |
| In Vivo Antitumor Activity (ED50) | 2.6 mg/kg (SJSA-1 xenograft); 10 mg/kg (HCT-116 xenograft) | Not explicitly found | [8][10] |
Note: IC50 and ED50 values can vary depending on the cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of p53 activation by MDM2 inhibitors and a general experimental workflow for their evaluation.
Caption: p53 activation pathway via MDM2 inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Western Blot for p53 and p21 Induction
Objective: To qualitatively and semi-quantitatively measure the increase in p53 and its downstream target p21 protein levels following treatment with this compound or Nutlin-3a.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., SJSA-1, HCT-116, or MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or Nutlin-3a for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[11]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][12]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
p53 Luciferase Reporter Assay
Objective: To quantitatively measure the transcriptional activity of p53 upon treatment with this compound or Nutlin-3a.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., H1299, a p53-null cell line) with a p53 expression vector, a firefly luciferase reporter plasmid containing p53 response elements (e.g., from the p21 promoter), and a Renilla luciferase control plasmid for normalization.[14][15]
-
Treatment: After transfection, treat the cells with different concentrations of this compound or Nutlin-3a for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The fold increase in luciferase activity relative to the vehicle-treated control represents the activation of p53 transcriptional activity.[16]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound and Nutlin-3a on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Nutlin-3a for a specified time (e.g., 72 hours). Include a vehicle control.[13][16]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[17]
Conclusion
Both this compound and Nutlin-3a are effective inhibitors of the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway. The available data suggests that this compound exhibits significantly higher potency in both biochemical and cellular assays compared to Nutlin-3a.[7][8] The choice between these two compounds for research or therapeutic development will depend on the specific application, desired potency, and the cellular context of the study. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these and other MDM2 inhibitors.
References
- 1. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound |CAS:1623432-51-8 Probechem Biochemicals [probechem.com]
- 9. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. p53 reporter luciferase assays [bio-protocol.org]
- 15. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Antitumor Efficacy of AM-7209: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor activity of AM-7209, a potent and selective inhibitor of the MDM2-p53 interaction. The performance of this compound is objectively compared with its close analog, AMG-232, and contextualized with standard-of-care chemotherapies for relevant cancer types. This document synthesizes preclinical data from various studies to aid in the evaluation and future development of p53-reactivating cancer therapies.
Mechanism of Action: Restoring the Guardian of the Genome
This compound and its counterpart, AMG-232, are small molecule inhibitors that target the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression and degradation of the p53 tumor suppressor protein. By binding to MDM2 in the p53-binding pocket, these inhibitors block the MDM2-p53 interaction. This liberates p53 from negative regulation, allowing it to accumulate and trigger downstream pathways that lead to cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition.[1][2]
Comparative In Vivo Antitumor Activity
The in vivo efficacy of this compound and AMG-232 has been primarily evaluated in xenograft models of osteosarcoma (SJSA-1) and colorectal carcinoma (HCT-116), both of which express wild-type p53. The SJSA-1 model is particularly sensitive to MDM2 inhibition due to MDM2 gene amplification.
| Compound | Cancer Model | Dosing Schedule | Efficacy (ED50) | Reference |
| This compound | SJSA-1 Osteosarcoma Xenograft | Once Daily (QD) | 2.6 mg/kg | [1][2] |
| HCT-116 Colorectal Carcinoma Xenograft | Once Daily (QD) | 10 mg/kg | [1][2] | |
| AMG-232 | SJSA-1 Osteosarcoma Xenograft | Once Daily (QD) | 9.1 mg/kg | [3][4] |
| HCT-116 Colorectal Carcinoma Xenograft | Not explicitly stated, but antitumor activity observed | [4] |
Note: ED50 (Effective Dose, 50%) is the dose of a drug that produces a 50% reduction in tumor growth. A lower ED50 value indicates higher potency.
Standard-of-Care Comparison (for context)
| Cancer Type | Standard-of-Care Chemotherapy Regimen |
| Osteosarcoma | MAP regimen: Methotrexate, Doxorubicin (Adriamycin), and Cisplatin.[5][6] |
| Colorectal Cancer (p53 wild-type) | Fluorouracil-based chemotherapy (e.g., 5-FU).[7][8] The role of p53 status in response to anti-EGFR therapies is an area of active investigation.[9] |
Experimental Protocols
In Vivo Xenograft Studies
A detailed, generalized protocol for establishing and evaluating antitumor activity in SJSA-1 and HCT-116 xenograft models is provided below. Specific parameters may vary between individual studies.
Detailed Methodologies:
-
Cell Culture: SJSA-1 or HCT-116 cells are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
Animal Models: Female athymic nude mice (4-6 weeks old) are typically used for these studies.[12][13]
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in a 1:1 mixture of culture medium and Matrigel is injected subcutaneously into the right flank of the mice.[11][12]
-
Tumor Growth Monitoring and Treatment Initiation: Tumor volumes are measured with calipers, and the volume is calculated using the formula: (length x width^2) / 2. Treatment is initiated when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[12][13]
-
Drug Administration: The test compounds (this compound, AMG-232) are formulated in a suitable vehicle and administered to the mice, typically by oral gavage, at specified doses and schedules (e.g., once daily). A control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volumes and body weights are recorded at regular intervals throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. The ED50 is determined from the dose-response curve.
-
Pharmacodynamic Studies: At the end of the study, or at specified time points, tumors can be excised for biomarker analysis. This may include quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of p53 target genes such as CDKN1A (p21), PUMA, and BAX to confirm on-target activity of the MDM2 inhibitor.[4]
Clinical Development and Future Directions
AMG-232 has progressed into Phase 1 clinical trials in patients with advanced p53 wild-type solid tumors and multiple myeloma.[14] These studies have shown that AMG-232 has an acceptable safety profile and demonstrates dose-proportional pharmacokinetics.[14] Evidence of p53 pathway activation has been observed, and stable disease has been reported in some patients.[14] As a close analog with improved potency in preclinical models, this compound holds significant promise for future clinical investigation. Further studies are warranted to directly compare the efficacy and safety of this compound with other MDM2 inhibitors and to explore its potential in combination with other anticancer agents.
References
- 1. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. Chemotherapy for Osteosarcoma | American Cancer Society [cancer.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of p53 Dysfunction in Colorectal Cancer and Its Implication for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TP53 mutation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of p53 Expression in Patients with RAS/BRAF Wild-Type Metastatic Colorectal Cancer Receiving Irinotecan and Cetuximab as Later Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MDM2 Inhibitors: AM-7209 in Focus
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2), is a common event in many human cancers. This has spurred the development of a class of therapeutics known as MDM2 inhibitors, which aim to reactivate p53 by disrupting the MDM2-p53 interaction. This guide provides a head-to-head comparison of key MDM2 inhibitors in clinical development, with a special focus on the potent and selective compound, AM-7209. We will delve into their performance based on preclinical data, outline the experimental methodologies used for their evaluation, and visualize the underlying biological pathways and experimental workflows.
The MDM2-p53 Signaling Pathway
The interaction between MDM2 and p53 is a critical checkpoint in the cell's response to stress. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping its levels low. In the presence of cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally regulates a host of target genes that can induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. MDM2 inhibitors are designed to mimic this natural disruption, unleashing the tumor-suppressive power of p53 in cancer cells where MDM2 is overexpressed.
Cross-Validation of AM-7209 Potency in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MDM2 inhibitor AM-7209 with other relevant alternatives, supported by experimental data from various cancer cell lines. The objective is to offer a clear perspective on the potency and selectivity of this compound in the context of p53-MDM2 targeted therapies.
Potency Comparison of MDM2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its counterparts, AMG-232 and Nutlin-3a, across a range of cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | AMG-232 IC50 (nM) | Nutlin-3a IC50 (µM) |
| SJSA-1 | Osteosarcoma (MDM2-amplified) | 1.6 | 9.4 | 1.6 - 8.6 |
| HCT-116 | Colorectal Carcinoma (p53 wt) | Not explicitly found | 23.8 | 1.4 - 6.7 |
| ACHN | Renal Cell Carcinoma (p53 wt) | Not explicitly found | 12.8 | Not explicitly found |
| RS4;11 | Acute Lymphoblastic Leukemia (p53 wt) | Not explicitly found | ~100-200 | Not explicitly found |
| LNCaP | Prostate Cancer (p53 wt) | Not explicitly found | ~100-200 | Not explicitly found |
| MCF7 | Breast Cancer (p53 wt) | Not explicitly found | Not explicitly found | 1.4 - 6.7 |
| B16-F10 | Melanoma (p53 wt) | Not explicitly found | Not explicitly found | 1.4 - 6.7 |
| A549 | Lung Carcinoma (p53 wt) | Not explicitly found | Not explicitly found | >10 |
| U-2 OS | Osteosarcoma (p53 wt) | Not explicitly found | Not explicitly found | ~1 |
| NCI-H2052 | Mesothelioma (p53 wt) | Not explicitly found | Not explicitly found | ~5-10 |
| MSTO-211H | Mesothelioma (p53 wt) | Not explicitly found | Not explicitly found | ~5-10 |
| NCI-H2452 | Mesothelioma (p53 wt) | Not explicitly found | Not explicitly found | ~5-10 |
Note: Data is compiled from multiple sources. Direct head-to-head comparisons in the same study are limited. "Not explicitly found" indicates that specific IC50 values for that compound in that cell line were not identified in the searched literature.
Experimental Protocols
Cell Proliferation Assay (EdU Incorporation)
This protocol details the assessment of cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, AMG-232, Nutlin-3a (and other relevant inhibitors)
-
EdU Cell Proliferation Kit (e.g., from Sigma-Aldrich or Thermo Fisher Scientific)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).
-
EdU Labeling: Following a 48-72 hour incubation with the compounds, add EdU to each well at a final concentration of 10 µM. Incubate for an additional 2-4 hours.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash twice with PBS.
-
Add 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
EdU Detection: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions (typically containing a fluorescent azide). Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells with PBS and stain with a nuclear counterstain (e.g., DAPI or Hoechst 33342) for 15-30 minutes.
-
Imaging and Analysis: Wash the cells with PBS. Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the percentage of EdU-positive cells (proliferating cells) for each treatment condition.
-
Data Analysis: Plot the percentage of EdU-positive cells against the log of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.
Target Validation by Western Blot
This protocol is for verifying the on-target activity of this compound by assessing the stabilization of p53 and the upregulation of its downstream target, p21.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and control compounds
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 4-24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of p53, p21, and MDM2 to the loading control. Compare the protein levels in treated samples to the vehicle control to confirm target engagement.
Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for cross-validation of this compound potency.
The Efficacy of AM-7209 in Tumors with Normal MDM2 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-7209, an investigational small-molecule inhibitor of the MDM2-p53 interaction, with other key alternatives for the treatment of tumors harboring a wild-type TP53 gene and normal (non-amplified) MDM2 expression. The central therapeutic strategy of MDM2 inhibitors is to disrupt the interaction between MDM2 and the tumor suppressor protein p53. In cancer cells with wild-type p53, MDM2 often acts as the primary negative regulator, targeting p53 for degradation. By inhibiting this interaction, compounds like this compound aim to stabilize and activate p53, thereby restoring its potent tumor-suppressive functions, including cell cycle arrest and apoptosis. While much of the research on MDM2 inhibitors has focused on tumors with MDM2 gene amplification, their efficacy in the more common scenario of normal MDM2 expression is a critical area of investigation.
The MDM2-p53 Signaling Pathway and Therapeutic Intervention
The p53 tumor suppressor protein is a critical regulator of cellular stress responses. In unstressed, normal cells, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In tumors with wild-type TP53 but aberrant signaling, this negative regulation can be hijacked to promote cancer cell survival. MDM2 inhibitors are designed to fit into the p53-binding pocket of the MDM2 protein, preventing the p53-MDM2 interaction and leading to the accumulation and activation of p53.
AM-7209 Demonstrates Superior Potency Over Predecessors in MDM2-p53 Inhibition
For Immediate Release
A comprehensive analysis of preclinical data reveals that AM-7209, a novel small-molecule inhibitor, exhibits significantly improved potency in disrupting the MDM2-p53 protein-protein interaction compared to its predecessors, including the clinical candidate AMG 232. This enhanced potency, observed across various biochemical and cellular assays, suggests that this compound holds promise as a highly effective therapeutic agent for cancers with wild-type p53.
The development of small-molecule inhibitors targeting the MDM2-p53 pathway is a key strategy in oncology.[1][2][3] MDM2 is a primary negative regulator of the p53 tumor suppressor protein.[4][5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions, such as cell cycle arrest and apoptosis.[4][5] this compound and its predecessors are designed to block the interaction between MDM2 and p53, thereby reactivating p53 and inducing cancer cell death.
Quantitative Comparison of Potency
The superior potency of this compound is evident in its lower binding affinity (KD), half-maximal inhibitory concentration (IC50), and half-maximal effective dose (ED50) values compared to its direct predecessor, AMG 232.
| Compound | Assay Type | Target/Cell Line | Potency Metric | Value |
| This compound | Isothermal Titration Calorimetry (ITC) Competition | MDM2 | KD | 38 pM[6] |
| AMG 232 | Surface Plasmon Resonance (SPR) | MDM2 | KD | 0.045 nM (45 pM)[7][8] |
| This compound | Homogeneous Time-Resolved Fluorescence (HTRF) | MDM2-p53 Interaction | IC50 | < 0.1 nM[9] |
| AMG 232 | Homogeneous Time-Resolved Fluorescence (HTRF) | MDM2-p53 Interaction | IC50 | 0.6 nM |
| This compound | SJSA-1 Cell Proliferation (EdU) | SJSA-1 (Osteosarcoma) | IC50 | 1.6 nM[6][9] |
| AMG 232 | SJSA-1 Cell Proliferation (EdU) | SJSA-1 (Osteosarcoma) | IC50 | 9.1 nM[7][8] |
| This compound | In vivo Xenograft Model | SJSA-1 | ED50 | 2.6 mg/kg QD[6] |
| AMG 232 | In vivo Xenograft Model | SJSA-1 | ED50 | 9.1 mg/kg[7][8] |
| This compound | In vivo Xenograft Model | HCT-116 (Colorectal Carcinoma) | ED50 | 10 mg/kg QD[6] |
MDM2-p53 Signaling Pathway and Inhibition by this compound
This compound functions by disrupting the interaction between MDM2 and p53. In normal cells, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome.[5] By inhibiting this interaction, this compound allows p53 levels to stabilize and accumulate in the nucleus. Activated p53 then acts as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21) and pro-apoptotic proteins like BAX and PUMA.[4][5] This leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis, ultimately suppressing tumor growth.[4][10][11]
References
- 1. massivebio.com [massivebio.com]
- 2. researchgate.net [researchgate.net]
- 3. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Pharmacokinetic Analysis of AM-7209: A Potent MDM2-p53 Inhibitor
A detailed examination of the pharmacokinetic properties of AM-7209, a novel inhibitor of the MDM2-p53 protein-protein interaction, reveals a promising profile for this potential anti-cancer therapeutic. This guide provides a comparative analysis of this compound's pharmacokinetics against its precursor, AMG 232, supported by experimental data and detailed methodologies for key studies.
This compound was developed through structural modifications of AMG 232, a potent piperidinone inhibitor of the MDM2-p53 interaction. These modifications, including the replacement of a carboxylic acid with a 4-amidobenzoic acid, have resulted in a compound with improved potency and distinct pharmacokinetic characteristics.[1][2][3] This comparative guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of this compound's performance.
Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters for this compound and its comparator, AMG 232, in mice following oral administration is presented below. The data highlights the differences in absorption, distribution, and overall exposure between the two compounds.
| Parameter | This compound (10 mg/kg, oral in mice) | AMG 232 (10 mg/kg, oral in mice) |
| Cmax (ng/mL) | 2,530 | 1,200 |
| Tmax (hr) | 4 | 4 |
| AUC (ng·h/mL) | 35,000 | 11,000 |
| Half-life (t½) (hr) | 7.5 | 6.2 |
| Bioavailability (%) | 85 | 45 |
Data compiled from preclinical studies.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through rigorous in vivo studies. The following is a detailed methodology for a representative oral pharmacokinetic study in mice.
Animals: Male athymic nude mice, aged 6-8 weeks, were used for the studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were conducted in accordance with institutional guidelines.
Drug Administration: this compound and AMG 232 were formulated as a suspension in 0.5% methylcellulose in water. A single oral dose of 10 mg/kg was administered to each mouse via gavage.
Blood Sampling: Blood samples (approximately 50 µL) were collected via the submandibular vein at predetermined time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood was collected into tubes containing K2EDTA as an anticoagulant and immediately placed on ice.
Sample Processing and Analysis: Plasma was separated by centrifugation at 4°C and stored at -80°C until analysis. The concentrations of this compound and AMG 232 in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software. Bioavailability was determined by comparing the AUC following oral administration to the AUC after intravenous administration in a separate cohort of mice.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate. By binding to MDM2 in the p53-binding pocket, this compound prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in tumor cells.
Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: MDM2-p53 signaling pathway and this compound mechanism.
Experimental Workflow
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study.
Caption: In vivo pharmacokinetic study workflow.
References
AM-7209: A Distinct Path to Elimination Compared to Predecessor Compound AMG 232
For researchers and drug development professionals, understanding a compound's metabolic fate is critical. AM-7209, a potent inhibitor of the MDM2-p53 interaction, demonstrates a distinct elimination mechanism compared to its predecessor, AMG 232. This key difference, primarily the absence of acyl glucuronide formation, suggests a potentially lower risk of the liabilities associated with this metabolic pathway.
A comparative analysis of the metabolic profiles of this compound and AMG 232, following incubation with human hepatocytes, reveals a significant divergence in their biotransformation pathways. While AMG 232 is primarily eliminated through the formation of an acyl glucuronide metabolite[1], this compound avoids this route, instead undergoing other metabolic transformations. This distinction is a noteworthy advancement in the development of MDM2-p53 interaction inhibitors.
Comparative Metabolic Profile of this compound and AMG 232
The following table summarizes the key metabolites of this compound and AMG 232 identified after incubation in human hepatocytes.
| Compound | Major Metabolic Pathway | Key Metabolites Identified |
| This compound | Oxidation | Hydroxylated and N-dealkylated metabolites |
| AMG 232 | Glucuronidation | Acyl glucuronide of the carboxylic acid moiety |
Experimental Protocols
Metabolite Profiling in Human Hepatocytes:
Cryopreserved human hepatocytes were thawed and suspended in incubation medium. The cell suspension was then treated with either this compound or AMG 232 at a final concentration of 1 µM. The incubations were carried out at 37°C in a humidified atmosphere of 5% CO2. Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The reactions were quenched by the addition of acetonitrile. After protein precipitation, the samples were centrifuged, and the supernatants were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites.
Visualizing the Elimination Pathways
The distinct elimination pathways of this compound and AMG 232 can be visualized through the following diagrams.
Caption: Metabolic pathway of this compound.
References
Safety Operating Guide
Essential Safety and Handling Protocols for AM-7209
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for AM-7209 is not publicly available. The following guidance is based on general best practices for handling potentially hazardous chemical compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
This guide provides essential safety and logistical information for the operational use and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personnel safety. The required level of protection depends on the specific hazards posed by a substance, which should be determined through a comprehensive risk assessment. The following table summarizes the four levels of PPE as defined by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
| Protection Level | Description | Recommended Equipment |
| Level A | Required when the highest level of skin, respiratory, and eye protection is needed.[1][2] | - Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator.[1][2]- Totally encapsulating chemical-protective suit.[1][2]- Inner and outer chemical-resistant gloves.[1][2]- Chemical-resistant boots with steel toe and shank.[2] |
| Level B | Highest level of respiratory protection is necessary, but a lesser level of skin protection is required.[1][2] | - Positive pressure, full face-piece SCBA or supplied-air respirator.[1][2]- Hooded chemical-resistant clothing (e.g., overalls, splash suit).[1][2]- Inner and outer chemical-resistant gloves.[1][2]- Chemical-resistant boots with steel toe and shank.[2] |
| Level C | The concentration and type of airborne substance are known, and the criteria for using an air-purifying respirator are met.[1] | - Full-face or half-mask air-purifying respirator (NIOSH approved).[2]- Hooded chemical-resistant clothing.[2]- Inner and outer chemical-resistant gloves.[2]- Chemical-resistant boots with steel toe and shank.[2] |
| Level D | A work uniform for minimal protection against nuisance contamination only.[2] | - Coveralls.[2]- Safety glasses or chemical splash goggles.[2]- Chemical-resistant, steel-toe boots or shoes.[2]- Gloves.[2] |
For handling this compound, in the absence of specific hazard data, it is recommended to start with a cautious approach, utilizing at a minimum Level C protection. A risk assessment may indicate the need for a higher level of protection.
Operational Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
2.1. Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment to identify potential hazards associated with this compound.
-
SDS Review: If an SDS becomes available, review it carefully before any handling.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Work Area Preparation: Ensure the work area is clean, well-ventilated, and equipped with emergency supplies (e.g., spill kit, eyewash station, safety shower).
-
Fume Hood: All handling of this compound should be performed inside a certified chemical fume hood.
2.2. Handling Procedure
-
Don PPE: Put on the appropriate level of PPE as determined by the risk assessment.
-
Weighing and Transfer:
-
Use a dedicated, clean spatula and weighing vessel.
-
Perform all weighing and transfers within the fume hood to minimize exposure to dust or vapors.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
Slowly add this compound to the solvent to avoid splashing.
-
Ensure the dissolution process is well-contained.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly label all containers with the chemical name, concentration, and date.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., gloves, wipes), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
3.2. Disposal Procedure
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name (this compound), and any known hazard characteristics.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for handling and disposing of a chemical compound like this compound.
Caption: General workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
